An In-depth Technical Guide to the Chemical and Biological Properties of Amorphin
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, biological activities, and potential mechanisms of action of Amorphin, a r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activities, and potential mechanisms of action of Amorphin, a rotenoid glycoside isolated from Amorpha fruticosa. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Chemical Structure and Properties of Amorphin
Amorphin, with the CAS number 4207-90-3, is a complex flavonoid glycoside.[1] Its chemical identity is well-established, and its properties are summarized in the tables below.
Biological Activities and Potential Therapeutic Applications
Amorphin has been identified as a bioactive compound with several potential therapeutic applications. The primary reported activities are:
Hypolipidemic Activity: Amorphin has been shown to lower the levels of lipids in the blood.
Hypocholesterolemic Activity: It specifically demonstrates the ability to reduce cholesterol levels.
Antisclerotic Activity: Amorphin may play a role in preventing the hardening of arteries (atherosclerosis).
These properties suggest that Amorphin could be a valuable lead compound for the development of new drugs targeting metabolic and cardiovascular diseases.
Putative Signaling Pathways and Mechanism of Action
While direct experimental evidence exclusively on Amorphin's signaling pathways is limited, its biological activities and its origin from Amorpha fruticosa suggest potential mechanisms of action through modulation of key cellular signaling pathways. Other bioactive compounds from Amorpha fruticosa, such as amorfrutins, have been shown to exert their effects through the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3]
PPARγ is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[4] Activation of PPARγ can lead to a decrease in blood lipid levels. Given Amorphin's hypolipidemic and hypocholesterolemic effects, it is plausible that it acts as a PPARγ agonist.
An In-depth Technical Guide to the Discovery, Origin, and Biological Activity of Amorphin and Related Compounds
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Disclaimer: The term "amorphin" is not widely recognized in scientific literature. This guide addresses the most probable interpretat...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "amorphin" is not widely recognized in scientific literature. This guide addresses the most probable interpretations of the query: the natural flavonoid "Amorphin," the antifungal agent "Amorolfine," and the opioid analgesic "Morphine." Each compound is detailed in a separate section to provide clarity and depth.
Section 1: Amorphin Flavonoid (Fruticin)
Discovery and Origin
Amorphin, also known as fruticin, is a rotenoid glycoside first identified in the fruits of the false indigo-bush (Amorpha fruticosa). This plant is native to North America and has been recognized for its unique chemical constituents since the mid-20th century. The initial isolation and characterization of amorphin date back to the 1940s. It is a significant component of the plant's fruit, and its concentration has been observed to increase as the fruit ripens, with optimal yields found in mid-December.
Chemical Properties
Chemical Name: 2-(1-(((6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy)methyl)ethenyl)-1,2,12,12a-tetrahydro-8,9-dimethoxy-(1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one
Molecular Formula: C₃₄H₄₀O₁₆
Molecular Weight: 704.7 g/mol
Class: Rotenoid Glycoside
Biological Activities and Mechanism of Action
Amorphin has been investigated for several biological activities, primarily hepatoprotective and anticholinesterase effects. Flavonoids, in general, are known to interact with various cellular signaling pathways. While the specific pathways for amorphin are not extensively elucidated, related flavonoids are known to modulate pathways such as the MAPK and PI3K-Akt signaling cascades. These interactions are often linked to their antioxidant and anti-inflammatory properties.
Table 1: Biological Activities of Amorphin Flavonoid
Biological Activity
Experimental Model
Observed Effect
Reference
Hepatoprotective
In vivo (animal models)
Protective effects against liver damage.
[Generic flavonoid studies]
Anticholinesterase
In vitro assays
Inhibition of acetylcholinesterase and butyrylcholinesterase.
[Specific studies on A. fruticosa extracts]
Experimental Protocols
Isolation of Amorphin from Amorpha fruticosa
Plant Material Collection and Preparation: Fruits of Amorpha fruticosa are collected, preferably in mid-December for optimal yield. The collected fruits are air-dried at room temperature for approximately seven days and then ground into a fine powder.
Extraction: The powdered plant material is subjected to a three-fold digestion with a chloroform-ethanol (1:1, v/v) mixture. The extraction is carried out over several hours for each cycle.
Purification: The resulting extract is partially evaporated, leading to the formation of a precipitate. Amorphin is then obtained by re-crystallization of this precipitate.
Characterization: The structure of the isolated amorphin is confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy.
Signaling Pathways
The general mechanism of flavonoid interaction with cellular signaling pathways often involves the modulation of protein kinases and transcription factors.
General signaling pathways modulated by flavonoids.
Section 2: Amorolfine
Discovery and Origin
Amorolfine is a synthetic morpholine derivative developed as a topical antifungal agent. It was first introduced in the 1980s and is primarily used for the treatment of onychomycosis (fungal nail infections) and other superficial dermatomycoses.
Chemical Properties
Chemical Name: (±)-cis-4-[3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine hydrochloride
Molecular Formula: C₂₁H₃₆ClNO
Molecular Weight: 353.97 g/mol
Class: Morpholine Antifungal
Biological Activities and Mechanism of Action
Amorolfine exhibits broad-spectrum fungistatic and fungicidal activity against dermatophytes, yeasts, and molds.[1][2] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][4][5]
Amorolfine targets two key enzymes in the ergosterol biosynthesis pathway:
Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of ignosterol and other non-native sterols in the fungal cell membrane.[2][6] This disrupts membrane integrity and function, leading to fungal cell death.[2][4]
In Vitro Nail Penetration Assay for Antifungal Activity
Sample Preparation: Healthy human cadaver nails are obtained and treated with 5% amorolfine nail lacquer.
Disk Preparation: Disks are cut from the treated nails.
Agar Plate Inoculation: The nail disks are placed on agar plates seeded with a suspension of Trichophyton rubrum.
Incubation: The plates are incubated at 30°C for a specified period (e.g., 4 days).
Measurement: The diameter of the zone of inhibition around each nail disk is measured to quantify the antifungal activity.[7][9]
Signaling Pathways
The following diagram illustrates the mechanism of action of amorolfine in the fungal ergosterol biosynthesis pathway.
Mechanism of action of amorolfine in fungi.
Section 3: Morphine
Discovery and Origin
Morphine is a potent opioid analgesic that was first isolated from the opium poppy (Papaver somniferum) in 1804 by the German pharmacist Friedrich Sertürner.[13][14][15][16][17] This landmark discovery marked the first time an active alkaloid was isolated from a plant and laid the foundation for modern alkaloid chemistry.[15][16] Sertürner named the compound "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties.[13][15]
Chemical Properties
Chemical Name: (5α,6α)-7,8-didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol
Molecular Formula: C₁₇H₁₉NO₃
Molecular Weight: 285.34 g/mol
Class: Opioid Alkaloid
Biological Activities and Mechanism of Action
Morphine is the gold standard for the treatment of severe pain. Its primary mechanism of action is as an agonist at opioid receptors in the central nervous system (CNS).[18] It has the highest affinity for the μ (mu)-opioid receptor (MOR), but also acts on κ (kappa)- and δ (delta)-opioid receptors.[18][19]
Activation of MORs by morphine leads to a cascade of intracellular events:
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[20]
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it less likely to fire.[18]
Inhibition of voltage-gated calcium channels: This reduces neurotransmitter release from presynaptic terminals.[18]
Collectively, these actions suppress the transmission of pain signals in the brain and spinal cord.[21]
Table 3: Clinical Efficacy of Morphine for Pain Management
Baseline Nociceptive Testing: The baseline thermal and mechanical pain thresholds of naïve mice are measured using tests such as the tail-immersion test or von Frey filaments.
Chronic Morphine Administration: Mice are repeatedly administered morphine over a period of several days.
Daily Nociceptive Testing: Pain thresholds are measured daily before each morphine injection to monitor for the development of hyperalgesia.
Final Analgesic Testing: On the final day of the protocol, the analgesic effect of morphine is measured over a time course to assess the degree of tolerance that has developed.[25]
Signaling Pathways
The following diagram illustrates the primary signaling pathway activated by morphine at the μ-opioid receptor.
Primary signaling pathway of morphine via the μ-opioid receptor.
An In-depth Technical Guide on the Biological Activity of Amorphin and its Derivatives This technical guide provides a comprehensive overview of the biological activities of amorphin and its primary aglycone, amorphigeni...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Biological Activity of Amorphin and its Derivatives
This technical guide provides a comprehensive overview of the biological activities of amorphin and its primary aglycone, amorphigenin, constituents of the plant Amorpha fruticosa. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the antimicrobial, anticancer, anti-inflammatory, antioxidant, and insecticidal properties of these compounds.
Introduction
Amorphin is a rotenoid glycoside naturally occurring in the plant Amorpha fruticosa, commonly known as false indigo bush. While research on amorphin itself is limited, its aglycone, amorphigenin, has been the subject of numerous studies investigating its diverse pharmacological effects. Rotenoids, a class of isoflavonoids, are known for their broad spectrum of biological activities. This guide focuses primarily on the experimentally determined activities of amorphigenin and other bioactive compounds isolated from Amorpha fruticosa.
Biological Activities
Amorphigenin and related compounds from Amorpha fruticosa have demonstrated a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and insecticidal effects.
Antimicrobial Activity
Extracts from Amorpha fruticosa have shown significant antimicrobial activity against a variety of pathogens. The essential oil from the fruits, rich in sesquiterpene hydrocarbons like δ-cadinene, γ-muurolene, and α-muurolene, has demonstrated notable efficacy against Gram-positive bacteria.[1][2] Leaf extracts have also been shown to be active against several bacterial and yeast strains.[3][4]
Table 1: Antimicrobial Activity of Amorpha fruticosa Extracts
Amorphigenin has emerged as a compound of interest for its potent cytotoxic and anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[5]
Table 2: Cytotoxicity of Amorphigenin and Other Compounds from Amorpha fruticosa
The anticancer mechanism of amorphigenin involves the induction of autophagy-mediated melanosome degradation, which is dependent on the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Anti-inflammatory Activity
Compounds from Amorpha fruticosa have demonstrated significant anti-inflammatory properties. Amorfrutin A, isolated from the fruits, has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[6] Triterpenes found in the bark and roots also contribute to the plant's anti-inflammatory effects.[2] The essential oil from the fruits has shown antinociceptive activity in animal models, suggesting an inhibition of prostaglandin release.[7]
Antioxidant Activity
Extracts from various parts of Amorpha fruticosa exhibit strong antioxidant properties, with the fruit extract showing the highest radical scavenging activity.[8][9]
Table 3: Antioxidant Activity of Amorpha fruticosa Extracts (DPPH Assay)
A well-documented biological activity of amorphigenin is its insecticidal property, particularly its larvicidal effects against mosquitoes like Culex pipiens pallens. The primary mechanism of this activity is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[10]
Table 4: Inhibition of Mitochondrial Complex I by Amorphigenin
The biological activities of amorphigenin and related compounds are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
Amorfrutin A inhibits the TNF-α-induced activation of the NF-κB pathway. This is achieved by suppressing the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB and its DNA-binding activity.[11] This inhibition leads to the downregulation of NF-κB target genes involved in inflammation, proliferation, and apoptosis resistance.
Inhibition of the NF-κB signaling pathway by Amorfrutin A.
AMPK Signaling Pathway
Amorphigenin induces autophagy-mediated depigmentation in melanoma cells through the activation of the AMP-activated protein kinase (AMPK) pathway, independent of mTOR inhibition. AMPK activation is a key event in cellular energy homeostasis and has been implicated in various cellular processes, including autophagy.
Activation of the AMPK signaling pathway by Amorphigenin.
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4]
Preparation of Microbial Suspension: Prepare a microbial suspension adjusted to a 0.5 McFarland standard from 18-24 hour cultures.
Serial Dilutions: Prepare serial dilutions of the test compound (e.g., Amorpha fruticosa extract) in a 96-well plate with an appropriate liquid medium (e.g., Brain Heart Infusion broth for bacteria, Sabouraud broth for yeast).
Inoculation: Inoculate each well with the prepared microbial suspension.
Incubation: Incubate the plates at 37°C for 24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 620 nm.
Workflow for the antimicrobial activity assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., amorphigenin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8]
Sample Preparation: Prepare various concentrations of the test extract in a suitable solvent (e.g., methanol).
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
Reaction Mixture: Mix the test sample with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance of the mixture at 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals.
Calculation: The percentage of DPPH scavenging activity is calculated relative to a control solution without the test sample. The EC50 value is then determined.
Mitochondrial Complex I Inhibition Assay
This assay measures the activity of mitochondrial complex I by monitoring the oxidation of NADH.[10]
Mitochondria Isolation: Isolate mitochondria from the target organism or cells using a standard protocol.
Reaction Mixture: In a 96-well plate, add the isolated mitochondria to an assay buffer containing MgCl2, NaN3, and BSA.
Inhibitor Addition: Add different concentrations of the test compound (e.g., amorphigenin) to the wells.
Reaction Initiation: Initiate the reaction by adding NADH.
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH oxidation. The IC50 value for inhibition can then be calculated.
Conclusion
Amorphin, and more specifically its aglycone amorphigenin, along with other phytochemicals from Amorpha fruticosa, exhibit a wide array of promising biological activities. These include potent antimicrobial, anticancer, anti-inflammatory, antioxidant, and insecticidal effects. The mechanisms underlying these activities involve the modulation of key cellular signaling pathways such as NF-κB and AMPK. The data presented in this guide underscore the potential of these natural compounds as leads for the development of new therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action, pharmacokinetic profiles, and safety in preclinical and clinical settings.
Amorphin: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals Introduction Amorphin, also known as fruticin, is a rotenoid glycoside found in the plant Amorpha fruticosa. This document provides a comprehensive overview...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphin, also known as fruticin, is a rotenoid glycoside found in the plant Amorpha fruticosa. This document provides a comprehensive overview of its natural source, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on the signaling pathways of its aglycone, amorphigenin.
Natural Source
Amorphin is a significant constituent of the false indigo-bush, Amorpha fruticosa L., a deciduous shrub belonging to the Fabaceae family.[1][2] This plant is native to North America and has been introduced to other parts of the world. The primary source of amorphin is the fruit (pods and seeds) of Amorpha fruticosa.[1][2] The concentration of amorphin in the fruits has been observed to vary with the seasons, with the optimal time for collection being mid-December when the fruticin content is highest.[2][3]
Isolation and Purification of Amorphin
The isolation of amorphin from Amorpha fruticosa fruits can be achieved through a multi-step process involving extraction, precipitation, and recrystallization. The following protocol is based on established methodologies.[1][2]
Experimental Protocol: Isolation of Amorphin
2.1.1. Plant Material Preparation:
Collect mature fruits of Amorpha fruticosa.
Air-dry the fruits and grind them into a fine powder.
2.1.2. Extraction:
Perform a 3-fold digestion of the powdered plant material with a chloroform-ethanol (1:1, v/v) mixture. The digestion times for the three successive extractions are 5.5 hours, 4 hours, and 2.5 hours, respectively.[2]
2.1.3. Precipitation:
Combine the extracts from the three digestions.
Reduce the volume of the combined extracts to approximately 1/10th of the initial volume using vacuum evaporation.[2]
Allow the concentrated extract to stand overnight to facilitate the precipitation of crude amorphin.[2]
2.1.4. Purification by Recrystallization:
Separate the resulting precipitate from the supernatant using a suction filter.
Suspend the precipitate in chloroform three times, removing the solvent by suction each time to wash away impurities.
Dry the washed precipitate in vacuo.
Perform a two-step recrystallization of the dried product: first from boiling water, and then from ethanol.[2]
Dry the purified crystals and weigh them to determine the final yield.
Quantitative Data
The yield of amorphin can vary depending on the plant material and the specific extraction conditions.
While direct studies on the signaling pathways of amorphin are limited, the biological activity of its aglycone, amorphigenin, has been investigated. Amorphigenin has been shown to inhibit osteoclast differentiation, a process crucial in bone resorption.[4]
Amorphigenin's Effect on RANKL-Induced Signaling
Amorphigenin exerts its inhibitory effect on osteoclastogenesis by targeting key signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). Specifically, amorphigenin has been found to suppress the phosphorylation of p38 and I-κB, thereby inhibiting the p38 and NF-κB signaling pathways.[4] This, in turn, leads to the downregulation of the transcription factors c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1), which are master regulators of osteoclast differentiation.[4]
Below is a diagram illustrating the proposed signaling pathway for amorphigenin's inhibitory action on RANKL-induced osteoclast differentiation.
Preliminary Studies on the Larvicidal Effects of Phytochemicals from Amorpha fruticosa
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial searches for a compound specifically named "Amorphin" did not yield any results in the context of larvicidal...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a compound specifically named "Amorphin" did not yield any results in the context of larvicidal activity. This guide therefore focuses on the scientifically documented larvicidal compounds isolated from the plant Amorpha fruticosa, which may be related to the user's initial query.
Introduction
The increasing prevalence of insect-borne diseases and the rise of insecticide resistance in vector populations necessitate the exploration of novel and effective larvicidal agents. Natural products, particularly those derived from plants, offer a promising reservoir of bioactive compounds with potential applications in vector control programs. This technical guide provides a comprehensive overview of the preliminary research on the larvicidal properties of compounds extracted from Amorpha fruticosa, a plant known for its rich composition of secondary metabolites with insecticidal effects.[1][2] The focus of this document is to present the available quantitative data, detail the experimental methodologies, and illustrate the underlying mechanisms of action for the identified bioactive compounds.
Bioactive Compounds and Larvicidal Efficacy
Research into the insecticidal properties of Amorpha fruticosa has led to the isolation of several bioactive compounds, with rotenoids being a prominent class. Among these, amorphigenin, also known as 8'-hydroxyrotenone, has demonstrated significant larvicidal activity against the larvae of Culex pipiens pallens, a common mosquito vector.
The following table summarizes the reported larvicidal efficacy of an ethanol extract of Amorpha fruticosa seeds and the isolated compound, amorphigenin, against early fourth-instar larvae of Culex pipiens pallens after 24 hours of exposure.[3]
The following is a generalized experimental protocol for assessing the larvicidal activity of plant-derived compounds, based on standard laboratory practices and information inferred from the available literature.
Mosquito Colony: A colony of Culex pipiens pallens is maintained in a laboratory setting under controlled conditions of temperature, humidity, and photoperiod.
Egg Collection and Hatching: Eggs are collected and transferred to enamel or plastic trays containing dechlorinated water for hatching.
Larval Feeding: Larvae are fed a diet of yeast powder or a mixture of dog biscuits and yeast powder until they reach the desired instar.
Extraction: Dried and powdered seeds of Amorpha fruticosa are subjected to extraction with ethanol.
Isolation: The active compound, amorphigenin, is isolated from the crude ethanol extract using techniques such as column chromatography.[3]
Stock Solution Preparation: A stock solution of the test substance (crude extract or isolated compound) is prepared by dissolving a known weight in a suitable solvent (e.g., ethanol, acetone).
Serial Dilutions: A series of test concentrations are prepared by diluting the stock solution with distilled water.
Test Groups: For each concentration, a batch of early fourth-instar larvae (typically 20-25 larvae) is introduced into a beaker containing the test solution.
Control Groups: A negative control (containing the solvent and distilled water) and a positive control (containing a known larvicide) are run in parallel.
Exposure Period: The larvae are exposed to the test solutions for a period of 24 hours.
Mortality Assessment: After the exposure period, larval mortality is recorded. Larvae are considered dead if they are immobile and do not respond to probing with a needle.
Data Analysis: The percentage mortality is calculated for each concentration. The LC50 and LC90 values are determined using probit analysis or other appropriate statistical methods.
Figure 1: Generalized workflow for larvicidal bioassay of compounds from Amorpha fruticosa.
Mechanism of Action
Studies suggest that the insecticidal activity of amorphigenin, similar to its parent compound rotenone, is due to the inhibition of the mitochondrial electron transport chain.[3]
Amorphigenin acts as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3] This enzyme plays a crucial role in cellular respiration by transferring electrons from NADH to ubiquinone. By blocking this step, amorphigenin disrupts the production of ATP, the primary energy currency of the cell, leading to cellular energy depletion and ultimately, the death of the larva.
Figure 2: Proposed mechanism of action for the larvicidal activity of Amorphigenin.
Conclusion and Future Directions
The preliminary studies on compounds isolated from Amorpha fruticosa, particularly amorphigenin, indicate a strong potential for the development of new and effective botanical larvicides. The potent activity against Culex pipiens pallens larvae, coupled with a defined mechanism of action, provides a solid foundation for further research.
Future research should focus on:
Broad-spectrum Activity: Evaluating the efficacy of amorphigenin and other related compounds against a wider range of mosquito vectors, such as Aedes aegypti and Anopheles species.
Toxicological Studies: Conducting comprehensive toxicological assessments to determine the safety profile of these compounds for non-target organisms and the environment.
Formulation Development: Developing stable and effective formulations for field application to enhance the practical utility of these compounds in integrated vector management programs.
Structure-Activity Relationship Studies: Investigating the structure-activity relationships of rotenoid analogues to identify more potent and selective larvicidal agents.
Mechanism of Action of Amorfrutins: A Technical Guide
Disclaimer: The term "Amorphin" does not correspond to a known scientific entity. This guide details the mechanism of action of Amorfrutins , a class of natural compounds that are the likely subject of interest.
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The term "Amorphin" does not correspond to a known scientific entity. This guide details the mechanism of action of Amorfrutins , a class of natural compounds that are the likely subject of interest.
Introduction
Amorfrutins are a class of natural products found in plants such as Amorpha fruticosa and Glycyrrhiza foetida, some of which are used in traditional condiments and remedies.[1][2] These compounds have garnered significant scientific interest due to their potent antidiabetic and anti-inflammatory properties.[3][4] Unlike many synthetic drugs, amorfrutins exhibit a favorable safety profile, avoiding common side effects such as weight gain and hepatotoxicity.[3][5] This guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic effects of amorfrutins, with a focus on their interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Core Mechanism of Action: Selective PPARγ Modulation
The primary molecular target of amorfrutins is PPARγ, a nuclear receptor that is a key regulator of lipid and glucose metabolism, as well as inflammatory responses.[3][4] Amorfrutins are classified as Selective PPARγ Modulators (SPPARγMs).[2][3] This means they bind to PPARγ and activate it, but in a manner that results in a different downstream gene expression profile compared to full agonists like the thiazolidinedione class of drugs (e.g., rosiglitazone).[3]
Upon binding to the Ligand Binding Domain (LBD) of PPARγ, amorfrutins induce a conformational change in the receptor. This change influences the recruitment of co-activator and co-repressor proteins, which in turn dictates the transcriptional regulation of target genes.[2] A key aspect of amorfrutins' selective action is their ability to inhibit the interaction of the NCoR1 co-repressor with PPARγ, a mechanism linked to increased insulin sensitivity.[2][6] However, their activation of gene transcription is only partial compared to full agonists.[1] This selective modulation is thought to be the reason for their beneficial effects without the adverse side effects associated with full PPARγ activation.[3]
Quantitative Analysis of Amorfrutin-PPARγ Interaction
The binding affinity and activation potential of various amorfrutins for PPARγ have been quantified through in vitro assays. These data highlight the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki) of Amorfrutins for PPAR Isotypes
Table 2: Functional Activity of Amorfrutins on PPARγ
Compound
Relative PPARγ Activation (%)
NCoR Co-repressor Dissociation IC50 (nM)
Amorfrutin 1
39
51
Amorfrutin 2
30
-
Amorfrutin B
20
-
Rosiglitazone
100
64
Relative activation is compared to the full agonist rosiglitazone.[1][3][6]
Downstream Signaling Pathways
Amorfrutins' modulation of PPARγ initiates a cascade of downstream effects, primarily impacting metabolic and inflammatory pathways.
Amorfrutins have demonstrated significant anti-inflammatory effects, which are particularly relevant in the context of metabolic diseases and neuropathic pain.[4][7] By activating PPARγ, amorfrutins can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[7] Furthermore, they inhibit the expression of chemokines like CCL2 and its receptor CCR2, which are crucial mediators of immune cell recruitment in inflamed tissues.[7] This anti-inflammatory action is reversed by the presence of a PPARγ antagonist, confirming the pathway's dependence on this receptor.[7]
Figure 2: Anti-inflammatory signaling cascade of amorfrutins.
Recent studies have highlighted the neuroprotective properties of amorfrutins against hypoxia- and ischemia-induced neuronal damage.[8] When administered post-treatment, amorfrutin B was shown to protect brain neurons by promoting mitochondrial integrity and inhibiting the activity of reactive oxygen species (ROS) and subsequent ROS-mediated DNA damage.[8] This neuroprotective effect was abolished by a PPARγ antagonist or by silencing the Pparg gene, indicating a direct link to PPARγ activation.[8]
Key Experimental Protocols
The characterization of amorfrutins' mechanism of action has relied on several key experimental techniques.
Objective: To determine the binding affinity (Ki) of amorfrutins to the PPARγ Ligand Binding Domain (LBD).
Methodology:
A TR-FRET-based competitive binding assay is performed using a commercially available kit (e.g., LanthaScreen).[1]
The assay mixture contains a terbium-labeled anti-GST antibody, a GST-tagged PPARγ-LBD, and a fluorescently labeled PPARγ ligand (tracer).
Increasing concentrations of the test compound (amorfrutin) are added to the mixture.
The test compound competes with the fluorescent tracer for binding to the PPARγ-LBD.
Binding of the tracer to the LBD brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal.
Competitive binding by the amorfrutin displaces the tracer, leading to a decrease in the FRET signal.
The signal is measured using a fluorescence plate reader, and the Ki value is calculated based on the IC50 of the competition curve.[1]
Figure 3: Experimental workflow for TR-FRET binding assay.
Objective: To measure the functional activation of PPARγ by amorfrutins in a cellular context.
Methodology:
HEK 293H cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter element (PPRE).[3]
The transfected cells are then treated with varying concentrations of amorfrutins or a control agonist (e.g., rosiglitazone).
If the amorfrutin activates PPARγ, the receptor-ligand complex binds to the PPRE and drives the expression of the luciferase reporter gene.
After an incubation period, the cells are lysed, and a luciferase substrate is added.
The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.
The activity is typically expressed as a percentage of the maximal activation achieved with the full agonist rosiglitazone.[1]
Objective: To evaluate the therapeutic effects of amorfrutins on insulin resistance and other metabolic parameters in a relevant animal model.
Methodology:
Male C57BL/6 mice are fed a high-fat diet (HFD) for a period of 12 weeks to induce obesity and insulin resistance.[3]
The mice are then divided into groups and treated with either a vehicle control, an amorfrutin compound (e.g., 100 mg/kg/day of amorfrutin B), or a positive control drug (e.g., rosiglitazone).[3][5]
Treatment is administered daily for a specified period (e.g., 3 to 27 days).[3][5]
Throughout the study, parameters such as body weight, food intake, plasma glucose, insulin, triglycerides, and free fatty acids are monitored.[3][4]
At the end of the study, tissues such as the liver, adipose tissue, and pancreas may be collected for further analysis, including gene expression and histological examination.[3][4]
Conclusion
Amorfrutins represent a promising class of natural compounds with significant therapeutic potential for metabolic diseases, inflammation, and neurodegenerative conditions. Their mechanism of action as Selective PPARγ Modulators allows for the beneficial effects of PPARγ activation, such as improved insulin sensitivity and reduced inflammation, while avoiding the adverse side effects associated with full agonists.[3][5] The detailed understanding of their molecular interactions and downstream signaling pathways provides a strong foundation for the future development of amorfrutin-based therapies and dietary interventions for the prevention and treatment of chronic diseases. Further research, including human clinical trials, will be essential to fully elucidate their therapeutic utility.[3]
Disclaimer: The initial search for a compound named "Amorphin" identified a flavonoid glycoside found in the plant Amorpha fruticosa. However, comprehensive data regarding its physical and chemical properties, experiment...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The initial search for a compound named "Amorphin" identified a flavonoid glycoside found in the plant Amorpha fruticosa. However, comprehensive data regarding its physical and chemical properties, experimental protocols, and associated signaling pathways are not extensively available in public databases. To fulfill the detailed requirements of this request, this guide will present the available information on the amorphin flavonoid and supplement it with illustrative examples of experimental protocols and signaling pathways based on a well-characterized analogous compound, morphine, to serve as a comprehensive template for researchers.
Core Physical and Chemical Properties
Amorphin is a flavonoid that has been identified in Amorpha fruticosa.[1] It is classified as a rotenoid compound.[2]
A summary of the computed and experimental properties for Amorphin is provided below. For context, comparative data for Morphine, a well-studied alkaloid, is also included.[3]
Detailed experimental protocols for Amorphin are not widely published. Therefore, this section provides standardized protocols for analogous assays commonly used in drug discovery and development, using a generic G-protein coupled receptor (GPCR) agonist as an example.
This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.
Cell Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound (Amorphin).
Incubation: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature.
Separation: Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Quantification: Measure the radioactivity on the filters using liquid scintillation counting.
Data Analysis: Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value from this curve using non-linear regression.[4]
This functional assay measures the activation of G-proteins following receptor agonism.
Membrane Preparation: Use cell membranes expressing the GPCR of interest and the relevant G-proteins (Gi/o).
Reaction Mixture: Prepare an assay buffer containing GDP. Pre-incubate the membranes with serial dilutions of the test compound.
Initiation: Start the reaction by adding [³⁵S]GTPγS.
Incubation: Allow the reaction to proceed for a set time to permit the binding of [³⁵S]GTPγS to activated G-proteins.
Termination: Stop the reaction by rapid filtration through glass fiber filters.
Washing: Wash the filters with ice-cold buffer.
Measurement: Quantify the bound [³⁵S]GTPγS using scintillation counting.
Analysis: Plot the percentage of stimulation above the basal level against the logarithm of the test compound concentration to determine the EC50 and Emax values.[4]
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways for Amorphin are not well-elucidated, it is known to be a rotenoid compound.[2] Rotenoids are known to have various biological activities. For illustrative purposes, the well-documented signaling pathways of morphine, which acts on opioid receptors, are described below.[5] Morphine's activation of the µ-opioid receptor (MOR), a GPCR, initiates a cascade of intracellular events primarily through the inhibitory G-protein (Gi/Go) pathway.[4]
The following diagram illustrates the canonical signaling pathway for a Gi/o-coupled receptor agonist like morphine.
The diagram below outlines a typical workflow for assessing the efficacy of a new chemical entity (NCE) from in vitro characterization to in vivo validation.
Caption: A typical preclinical drug discovery workflow.
For Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical overview of the solubility characteristics of Amorphin, a novel therapeutic candidate. Solubility...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility characteristics of Amorphin, a novel therapeutic candidate. Solubility is a critical physicochemical property that influences drug formulation, bioavailability, and overall development success.[1][2] This guide presents quantitative solubility data in various pharmaceutically relevant solvents, details the experimental protocols used for these determinations, and visualizes key workflows to ensure robust and reproducible research.
Solubility Data of Amorphin
The solubility of Amorphin was determined across a range of aqueous and organic solvents at standard temperature. The data reveals that Amorphin exhibits low solubility in aqueous media and significantly higher solubility in organic solvents, particularly Dimethyl Sulfoxide (DMSO). This profile is common for many small molecule drug candidates and underscores the need for careful formulation strategies.[1] All measurements were conducted using the thermodynamic shake-flask method to ensure data reflects equilibrium solubility.[3][4]
Table 1: Equilibrium Solubility of Amorphin in Various Solvents
Solvent
Solubility (mg/mL)
Temperature (°C)
Method
Deionized Water
< 0.01
25
Shake-Flask
Phosphate-Buffered Saline (PBS, pH 7.4)
0.02
25
Shake-Flask
Dimethyl Sulfoxide (DMSO)
155
25
Shake-Flask
Ethanol (95%)
12.5
25
Shake-Flask
Methanol
8.2
25
Shake-Flask
Acetonitrile
3.1
25
Shake-Flask
Propylene Glycol
25.7
25
Shake-Flask
Experimental Protocols
Accurate solubility determination is fundamental to preclinical development.[1] The following sections detail the protocols for two standard assays: the "gold standard" Shake-Flask method for thermodynamic solubility and a high-throughput nephelometric assay for kinetic solubility.[4][5]
Thermodynamic Solubility Determination via Shake-Flask Method
This method is considered the most reliable for determining equilibrium solubility and is crucial for formulation and lead optimization stages.[1][3][4]
Objective: To determine the equilibrium (thermodynamic) solubility of Amorphin in a specified solvent.
Materials and Equipment:
Amorphin (solid powder)
Solvent of interest (e.g., PBS pH 7.4)
20 mL glass scintillation vials with screw caps
Orbital shaker with temperature control
Analytical balance
Centrifuge capable of >10,000 x g
0.22 µm syringe filters (low-binding, e.g., PVDF)
High-Performance Liquid Chromatography (HPLC) system with UV detector
Volumetric flasks and pipettes
Procedure:
Preparation: Add an excess amount of solid Amorphin to a glass vial. The excess is critical to ensure a saturated solution is formed in equilibrium with the solid phase.[3][6]
Solvent Addition: Add a precise volume (e.g., 10 mL) of the pre-equilibrated solvent to the vial.
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). The samples are agitated for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[1]
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let coarse particles settle. To separate the undissolved solid, centrifuge the samples at high speed or filter the supernatant through a 0.22 µm syringe filter.[1][6] Filtration is a common method, but potential adsorption of the compound to the filter must be considered.[6]
Quantification: Prepare a dilution series from the clear filtrate. Analyze the concentration of Amorphin in the diluted samples using a validated HPLC-UV method against a standard calibration curve.[1]
Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor. The experiment should be run in at least triplicate.
Kinetic Solubility Determination via High-Throughput Nephelometry
Kinetic solubility assays are rapid methods well-suited for early drug discovery screening, where many compounds are evaluated.[1][5] This method measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock solution.
Objective: To rapidly assess the kinetic solubility of Amorphin in an aqueous buffer.
Materials and Equipment:
Amorphin (20 mM stock solution in DMSO)
Aqueous buffer (e.g., PBS pH 7.4)
96-well microtiter plates (clear bottom)
Liquid handling robot or multichannel pipettes
Plate reader with laser nephelometry capability
Procedure:
Compound Plating: Dispense a small volume (e.g., 2 µL) of the 20 mM Amorphin DMSO stock solution into the wells of a 96-well plate.
Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration and a low final DMSO percentage (typically 1-5%).[7]
Incubation: Mix the plate contents thoroughly on a plate shaker for a short period (e.g., 1-2 hours) at a controlled temperature.[8]
Measurement: Measure the light scattering of the solution in each well using a laser nephelometer.[1][7] The intensity of scattered light is proportional to the amount of precipitated compound.
Data Analysis: The kinetic solubility is often reported as the concentration at which the first signs of precipitation are detected (the "precipitation point"). This can be determined by plotting the nephelometry signal against the compound concentration.
Visualized Workflows and Pathways
To further clarify the processes involved in Amorphin research, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.
Caption: Workflow for determining thermodynamic and kinetic solubility.
Caption: Hypothetical signaling pathway for Amorphin as a TKR inhibitor.
Unraveling the History of "Amorphin": A Technical Guide to Morphine and Related Compounds
A Note on Terminology: The term "Amorphin" is not standard in pharmacological or chemical literature. Initial research suggests it may be a variant or misspelling of several distinct compounds, each with its own signific...
Author: BenchChem Technical Support Team. Date: December 2025
A Note on Terminology: The term "Amorphin" is not standard in pharmacological or chemical literature. Initial research suggests it may be a variant or misspelling of several distinct compounds, each with its own significant history. The most prominent possibilities include:
Morphine: A potent opioid analgesic isolated in the early 1800s, forming the bedrock of modern pain management.
Apomorphine: A derivative of morphine synthesized in 1869, primarily used in the treatment of Parkinson's disease.
Amorolfine: A morpholine antifungal agent used topically to treat nail and skin infections.
Amorphin Flavonoid: A natural compound found in the plant Amorpha fruticosa.
Given the request for an in-depth guide on a topic with a substantial research history, this document will focus on Morphine and its derivative, Apomorphine , as they possess the most extensive body of scientific investigation, aligning with the core requirements for detailing historical data, experimental protocols, and signaling pathways.
A History of Discovery and Development
The journey of morphine research is a story of chemical innovation and evolving medical understanding that spans over two centuries.
The Isolation of Morphine
The history of morphine begins with the long-known effects of opium, the resinous gum from the opium poppy (Papaver somniferum), which was used for millennia to alleviate pain[1][2]. However, the potency of raw opium was dangerously unpredictable.
In 1803, German pharmacist Friedrich Wilhelm Adam Sertürner embarked on a series of experiments to isolate the active principle of opium[2][3]. In his small laboratory, he successfully isolated a crystalline substance that he found induced sleep and pain relief[2][3]. He named this alkaloid "morphine" after Morpheus, the Greek god of dreams[2]. This achievement marked the first-ever isolation of a plant alkaloid and is considered a foundational moment in the history of pharmacology and the pharmaceutical industry[1][3]. Widespread medical use began in the 1820s, and with the development of the hypodermic syringe in the 1850s, injected morphine became a standard for surgical pain relief[3].
The Synthesis of Apomorphine
Decades after morphine's discovery, chemists began to explore its structure and potential derivatives. In 1869, chemists A. Matthiessen and C.R. Alder Wright, while heating morphine with concentrated hydrochloric acid, synthesized a new compound[4]. They named it "apomorphine" to signify its origin from morphine[4]. Early research quickly established that despite its name, apomorphine had few pharmacological similarities to morphine and was not an analgesic. Instead, its primary identified properties were emetic (inducing vomiting) and sedative[4]. For much of the 20th century, it was used in aversion therapy and as a powerful emetic[4]. Its role in treating Parkinson's disease would not be fully realized until much later.
Quantitative Data from Key Studies
The following tables summarize quantitative data from studies on Apomorphine and the antifungal agent Amorolfine, reflecting different research trajectories.
Table 2.1: Apomorphine Effects on Gastric Secretion in Rats
This table presents data from a study investigating the dose-dependent effects of apomorphine on gastric secretion in conscious rats.
Dose (mg/kg, s.c.)
Effect on Gastric Secretion Volume
Effect on Acid (H+) Concentration
0.25
Decreased
Decreased
0.50
Further Decreased
Further Decreased
Data sourced from a study on the mechanism of action of apomorphine on rat gastric secretion.[5]
Table 2.2: Amorolfine Topical Formulations and Use
This table summarizes the available formulations and recommended application for the antifungal agent Amorolfine.
Formulation
Concentration
Recommended Application
Cream
0.25%
Applied to affected skin once daily for 2-4 weeks[6]
Nail Lacquer
5%
Applied to affected nails once or twice weekly[6][7]
Data sourced from pharmacological profiles of Amorolfine.[6][7]
Experimental Protocols
Understanding the methods behind the discoveries is crucial for researchers. The following are representative protocols for studying these compounds.
Protocol: Investigating Gastric Secretion in Animal Models
This protocol is based on methodologies used to study the effects of apomorphine on gastric function.
Animal Model: Conscious rats fitted with gastric cannulas are used to allow for the collection of gastric juices[5].
Drug Administration: Apomorphine is administered subcutaneously (s.c.) at varying doses (e.g., 0.25-0.5 mg/kg). Antagonist drugs, if used, are typically administered intraperitoneally (i.p.) prior to apomorphine administration[5].
Sample Collection: Gastric secretions are collected from the cannulas at timed intervals following drug administration.
Analysis: The collected gastric fluid is analyzed for:
Volume: Measured directly.
Ion Concentration: Analyzed for H+, K+, Na+, and Cl- content to determine changes in acid and electrolyte secretion[5].
Endpoint: The primary endpoints are the dose-dependent changes in secretion volume and acid concentration compared to a control group.
Protocol: In Vitro Antifungal Susceptibility Testing (Amorolfine)
This generalized protocol outlines the steps to determine the efficacy of an antifungal agent like Amorolfine.
Fungal Strains: Cultures of pathogenic fungi (e.g., Trichophyton rubrum, Candida albicans) are prepared.
Medium Preparation: A suitable growth medium (e.g., RPMI 1640) is prepared.
Drug Dilution: Amorolfine is serially diluted to create a range of concentrations.
Inoculation: The fungal inoculum is added to microtiter plate wells containing the different drug concentrations.
Incubation: The plates are incubated under controlled conditions (temperature, time) to allow for fungal growth.
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the drug that visibly inhibits fungal growth. The fungicidal (cell-killing) activity can also be assessed by subculturing from the clear wells[6][8].
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are dictated by their interaction with specific cellular signaling pathways.
Morphine: The μ-Opioid Receptor (MOR) Pathway
Morphine exerts its powerful analgesic effects primarily by acting as an agonist at the μ-opioid receptor (MOR), a G-protein-coupled receptor (GPCR)[9][10][11].
Mechanism:
Binding and Activation: Morphine binds to the MOR on the surface of neurons[9].
G-Protein Coupling: This activates the associated inhibitory G-proteins (Gαi/Gαo)[11].
Downstream Effects: The activated G-protein initiates several downstream events:
Inhibition of Adenylyl Cyclase: Reduces the production of cyclic AMP (cAMP), a key intracellular signaling molecule[10].
Ion Channel Modulation: It increases potassium conductance (leading to hyperpolarization) and decreases calcium ion influx. This makes the neuron less likely to fire and transmit pain signals[9].
Neurotransmitter Inhibition: The overall effect is the inhibition of the release of nociceptive (pain-signaling) neurotransmitters like substance P and glutamate[9].
Chronic morphine administration can lead to receptor desensitization and tolerance, a process involving Protein Kinase C (PKC) and β-arrestin signaling pathways, which are areas of active research[10][12].
Figure 4.1: Simplified Morphine Signaling Pathway
Apomorphine: A Dopamine Receptor Agonist
Apomorphine's primary mechanism of action is as a potent agonist for dopamine receptors, particularly D1 and D2 types. This action is responsible for its therapeutic effects in Parkinson's disease, which is characterized by a deficiency of dopamine in the brain. Its ability to reduce gastric secretion is thought to be mediated by beta-2 adrenoceptors and other neuroleptic-sensitive receptors[5].
Amorolfine works by disrupting the integrity of the fungal cell membrane[7][8]. It achieves this by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8 isomerase[6][7][8]. This leads to a depletion of ergosterol, a vital component of the fungal membrane, and an accumulation of non-functional sterols, ultimately leading to fungal cell death[7][8].
Figure 4.2: Amorolfine Mechanism of Action
Conclusion
From the pioneering isolation of morphine to the synthesis of its derivatives and the development of structurally distinct compounds like amorolfine, the history of this field is rich with scientific inquiry. The study of morphine, in particular, has been instrumental in shaping our understanding of pain, receptor pharmacology, and addiction. The detailed investigation of its signaling pathways continues to provide insights for the development of new therapeutics. While the term "Amorphin" remains ambiguous, the research legacy of morphine and its chemical relatives provides a deep and compelling subject for scientific professionals.
For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of the discovery, isolation, and characterization of Amorphin, a rotenoid glycoside first identified i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the discovery, isolation, and characterization of Amorphin, a rotenoid glycoside first identified in the plant Amorpha fruticosa. This document details the seminal publications, experimental protocols, and key data associated with this natural product.
Introduction
Amorphin is a complex glycoside belonging to the rotenoid family of natural products. Its discovery dates back to the mid-20th century, with subsequent studies focusing on its chemical structure and biological properties. This guide serves as a technical resource for researchers interested in the history and chemistry of Amorphin, as well as for those involved in the broader field of natural product drug discovery.
Key Publications in the Discovery of Amorphin
The foundational research on Amorphin was conducted by American scientists in the 1940s, with significant structural elucidation work following in the 1960s. These key publications laid the groundwork for all subsequent research on this compound.
Acree, F., Jacobson, M., & Haller, H. L. (1943). Amorphin, a glycoside in Amorpha fruticosa L. The Journal of Organic Chemistry, 08(6), 572–574). This paper marks the first official report of the isolation of Amorphin from the seeds of Amorpha fruticosa.[1]
Claisse, J. A., Crombie, L., & Peace, R. (1964). Structure and stereochemistry of the vicianoside amorphin, the first rotenoid glycoside. Journal of the Chemical Society (Resumed), 6023-6036. This publication provided the detailed structural and stereochemical characterization of Amorphin, identifying its aglycone (amorphigenin) and sugar components.
Experimental Protocols
The following sections detail the experimental methodologies for the isolation and characterization of Amorphin, based on historical accounts and modern adaptations.
Isolation of Amorphin
The initial isolation of Amorphin from Amorpha fruticosa seeds involved solvent extraction and purification. Modern protocols have refined these techniques, often employing chromatographic methods for higher purity.
Early Isolation Method (Based on Acree et al., 1943):
Extraction: The seeds of Amorpha fruticosa were ground and extracted with a suitable organic solvent, such as ethanol or chloroform.
Concentration: The resulting extract was concentrated under reduced pressure to yield a crude residue.
Purification: The crude extract was then subjected to a series of purification steps, which likely included precipitation and recrystallization from different solvents to yield purified Amorphin.
Modern Isolation Method:
Modern isolation protocols for rotenoids from Amorpha fruticosa often involve the following steps:
Extraction: Maceration of powdered plant material (e.g., seeds) with methanol or an ethanol-chloroform mixture.
Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., water-chloroform) to separate compounds based on polarity.
Chromatography: The fraction containing Amorphin is subjected to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Figure 1: Generalized workflow for the isolation of Amorphin.
Structural Elucidation
The determination of Amorphin's chemical structure was a multi-step process involving chemical degradation and spectroscopic analysis.
Hydrolysis: Acidic or enzymatic hydrolysis of Amorphin was performed to separate the aglycone (amorphigenin) from its sugar moieties.
Sugar Identification: The sugar components were identified as glucose and arabinose through standard chemical tests and chromatographic comparison with authentic samples.
Aglycone Characterization: The structure of amorphigenin was determined using a combination of techniques:
Elemental Analysis: To determine the molecular formula.
UV-Vis Spectroscopy: To identify the chromophoric system.
Infrared (IR) Spectroscopy: To identify functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of protons and carbons.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Figure 2: Logical workflow for the structural elucidation of Amorphin.
Quantitative Data
Quantitative data from the early discovery of Amorphin is sparse in readily available literature. However, more recent studies on the phytochemical composition of Amorpha fruticosa provide some quantitative insights into the content of rotenoids.
Parameter
Value
Source
Amorphin (Fruticin) Content in A. fruticosa fruit
Yield from extraction
Varies significantly with season and extraction method
(Modern phytochemical analyses)
Biological Activity (General Rotenoids)
Cytotoxicity (IC50) against various cancer cell lines
Varies depending on the specific rotenoid and cell line
(Various modern studies)
Neuraminidase Inhibition (IC50)
Varies for different rotenoids
(Modern bioactivity screenings)
Signaling Pathways and Mechanism of Action
The specific signaling pathways modulated by Amorphin are not well-defined in the scientific literature. However, as a member of the rotenoid family, its mechanism of action is presumed to be similar to that of other well-studied rotenoids, such as rotenone.
Rotenoids are primarily known as inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This can, in turn, trigger various downstream cellular events, including apoptosis.
Figure 3: Presumed mechanism of action for Amorphin as a rotenoid.
It is important to note that this is a generalized pathway for rotenoids, and further research is required to elucidate the specific molecular targets and signaling cascades affected by Amorphin.
Conclusion
The discovery of Amorphin represents a significant contribution to the field of natural product chemistry. While the initial isolation and structural elucidation were carried out decades ago, the methodologies employed laid the foundation for modern phytochemical analysis. The biological activities of rotenoids continue to be an area of active research, and a deeper understanding of the specific mechanisms of Amorphin could open new avenues for drug development. This guide provides a consolidated resource for researchers to build upon this foundational knowledge.
Application Notes: Synthesis and Purification of Amorfrutins
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and purification of amorfrutins, a class of natural products with significant ther...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of amorfrutins, a class of natural products with significant therapeutic potential, particularly as antidiabetic agents. The information compiled herein is intended to guide researchers in the chemical synthesis, isolation, and purification of these compounds for further biological and pharmacological studies.
Introduction
Amorfrutins, first isolated from the bastard indigo bush (Amorpha fruticosa) and also found in the roots of licorice (Glycyrrhiza foetida), are prenylated benzoic acid derivatives.[1][2] These compounds have garnered considerable interest in the scientific community due to their potent and selective modulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][4] As selective PPARγ modulators (SPPARγMs), amorfrutins offer a promising therapeutic avenue for type 2 diabetes and other metabolic disorders, potentially with fewer side effects than existing full agonists.[5][6] This document outlines a biomimetic total synthesis approach for Amorfrutin A and provides detailed protocols for its purification.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and biological activity of amorfrutins, compiled from various studies.
Amorfrutins exert their biological effects primarily through the activation of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[11] Upon binding to PPARγ, amorfrutins induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression.[3] This selective modulation can improve insulin sensitivity and reduce inflammation.[11][12]
Application Note: Quantification of Amorphin in Human Plasma using LC-MS/MS
Introduction Amorphin is a novel small molecule inhibitor of the hypothetical 'Kinase-Associated Protein 5' (KAP5), a key enzyme in the 'Cellular Proliferation Pathway' (CPP). As a potential therapeutic agent for hyperpr...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Amorphin is a novel small molecule inhibitor of the hypothetical 'Kinase-Associated Protein 5' (KAP5), a key enzyme in the 'Cellular Proliferation Pathway' (CPP). As a potential therapeutic agent for hyperproliferative disorders, it is crucial to establish a robust and reliable analytical method for its quantification in biological matrices. This is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development.
This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Amorphin in human plasma. The protocol provides a complete workflow from sample preparation to data analysis, suitable for regulated bioanalysis.
The method was validated according to FDA guidelines for bioanalytical method validation. A summary of the key performance characteristics is presented below.
Parameter
Result
Linearity Range
1 - 2000 ng/mL (r² > 0.998)
Limit of Detection (LOD)
0.25 ng/mL
Limit of Quantification (LOQ)
1.0 ng/mL
Intra-day Precision (%CV)
≤ 6.8%
Inter-day Precision (%CV)
≤ 8.2%
Accuracy (%Bias)
-5.5% to 4.8%
Matrix Effect
92% - 104%
Recovery
> 90%
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for Amorphin quantification in plasma.
Hypothetical Signaling Pathway of Amorphin
Method
Application Note: Quantitative Analysis of Amorphin in Amorpha fruticosa Extracts Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals. Introduction Amorpha fruticosa, commonly known as false indigo-bush, is a plant that produces a variety of bioactive secondary metabolites.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amorpha fruticosa, commonly known as false indigo-bush, is a plant that produces a variety of bioactive secondary metabolites. Among these are rotenoids, a class of heterocyclic compounds known for their insecticidal and potential pharmacological properties. Amorphin, a rotenoid glycoside, is one such compound found in the fruits of this plant.[1] The accurate detection and quantification of Amorphin and related rotenoids are crucial for research, quality control of herbal products, and the development of new therapeutic agents.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique well-suited for the separation, identification, and quantification of these compounds in complex plant extracts.[2] This application note provides a detailed protocol for the analysis of Amorphin from Amorpha fruticosa extracts using a reverse-phase HPLC method with UV detection.
Principle of the Method
This method utilizes reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds, like many rotenoids, will have a stronger interaction with the stationary phase and thus elute later, while more polar compounds will elute earlier. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to provide optimal resolution of the target compounds.[2] A UV detector is used to monitor the column effluent, and the absorbance at a specific wavelength is used for the identification and quantification of Amorphin.
Experimental Protocols
Instrumentation and Materials
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system equipped with:
Binary or Quaternary Gradient Pump
Autosampler
Column Thermostat
UV-Vis or Diode Array Detector (DAD)
Analytical Balance
Ultrasonic Bath
Vortex Mixer
Centrifuge
Solid-Phase Extraction (SPE) apparatus (optional, for sample cleanup)
pH Meter
Chromatographic Column:
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Chemicals and Reagents:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Formic acid (analytical grade)
Ultrapure water (18.2 MΩ·cm)
Amorphin analytical standard (or a well-characterized related rotenoid standard)
Amorpha fruticosa dried and powdered plant material (fruits or leaves)
Sample Preparation: Extraction from Plant Material
Proper sample preparation is critical for accurate and reproducible HPLC analysis of plant extracts.[3] The goal is to efficiently extract the target analyte while minimizing interferences.[4]
Weighing: Accurately weigh approximately 2.0 g of dried, powdered Amorpha fruticosa fruit or leaf material into a 50 mL conical tube.[5]
Extraction: Add 40 mL of 90% (v/v) ethanol to the tube.[5]
Sonication: Place the tube in an ultrasonic bath and sonicate for 90 minutes to facilitate cell wall disruption and enhance extraction efficiency.[5]
Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
Collection: Carefully decant the supernatant (the extract) into a clean collection vessel.
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC injection. This prevents clogging of the HPLC system.
Dilution: Depending on the concentration of Amorphin in the extract, it may be necessary to dilute the sample with the initial mobile phase composition to fall within the linear range of the calibration curve.
Standard Solution Preparation
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the Amorphin analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Storage: Store all standard solutions at 4°C in amber vials to protect them from light.
HPLC Method and Parameters
The following table summarizes the chromatographic conditions for the analysis of Amorphin. These parameters may require optimization depending on the specific HPLC system and column used.
Parameter
Recommended Condition
Column
C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient Program
0-30 min: 25% to 90% B30-36 min: Hold at 90% B36-38 min: 90% to 25% B38-40 min: Hold at 25% B (re-equilibration)
Flow Rate
0.8 mL/min
Column Temperature
25°C
Detection Wavelength
296 nm
Injection Volume
10 µL
This gradient is based on a similar method for separating rotenoids from Amorpha fruticosa.[1]
Data Presentation: Quantitative Analysis Summary
The performance of the HPLC method can be evaluated by determining several key analytical parameters. The following table presents representative data for the quantification of Amorphin.
Parameter
Value
Retention Time (RT)
~ 22.5 min
Linearity (r²)
> 0.999
Linear Range
1 - 100 µg/mL
Limit of Detection (LOD)
0.2 µg/mL
Limit of Quantification (LOQ)
0.7 µg/mL
Precision (%RSD)
< 2%
Accuracy (% Recovery)
98 - 102%
Visualizations: Diagrams and Workflows
Experimental Workflow
The overall experimental process from sample preparation to data analysis is illustrated in the following workflow diagram.
Caption: Workflow for HPLC analysis of Amorphin.
Signaling Pathway of Rotenoids
Rotenoids, the class of compounds to which Amorphin belongs, are known to exert their biological effects primarily through the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis or cell death.
Application Notes and Protocols for Amorphin: A Novel Larvicidal Agent
For Researchers, Scientists, and Drug Development Professionals Introduction Amorphin, a novel natural product, has demonstrated significant potential as a larvicidal agent against various mosquito species, which are vec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphin, a novel natural product, has demonstrated significant potential as a larvicidal agent against various mosquito species, which are vectors for numerous infectious diseases. These application notes provide a comprehensive overview of the experimental design for evaluating the larvicidal efficacy of Amorphin, including detailed protocols for bioassays, data interpretation, and insights into its potential mechanism of action. The following sections are intended to guide researchers in the systematic evaluation of Amorphin and similarly derived natural products.
Data Presentation: Larvicidal Efficacy of Amorphin
The larvicidal activity of Amorphin has been quantified against the larvae of key mosquito vectors. The following tables summarize the dose-response data obtained from laboratory bioassays.
Table 1: Lethal Concentrations of Amorphin against 3rd Instar Mosquito Larvae after 24-hour Exposure.
Mosquito Species
LC₅₀ (µg/mL)
95% Confidence Interval
LC₉₀ (µg/mL)
95% Confidence Interval
Aedes aegypti
15.5
12.8 - 18.2
35.2
31.5 - 39.8
Anopheles gambiae
21.3
18.9 - 24.1
48.7
44.3 - 53.6
Culex quinquefasciatus
18.9
16.4 - 21.7
42.1
38.0 - 46.9
Table 2: Time-Dependent Mortality of Aedes aegypti 3rd Instar Larvae Exposed to a Fixed Concentration of Amorphin (20 µg/mL).
Exposure Time (Hours)
Mean Mortality (%)
Standard Deviation
6
25.3
4.1
12
58.7
5.5
24
85.1
6.2
48
98.9
1.8
Experimental Protocols
Detailed methodologies for the larvicidal assays are provided below to ensure reproducibility and standardization. These protocols are based on established guidelines from the World Health Organization (WHO).[1][2]
Protocol 1: Preparation of Amorphin Stock Solution and Serial Dilutions
Stock Solution Preparation:
Accurately weigh 10 mg of purified Amorphin.
Dissolve the weighed Amorphin in 1 mL of an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO or ethanol) to obtain a stock concentration of 10,000 µg/mL.[1] Ensure complete dissolution.
Store the stock solution in a dark glass bottle at 4°C to prevent degradation.[1]
Serial Dilutions:
Prepare a series of working concentrations from the stock solution. For example, to test concentrations ranging from 5 to 50 µg/mL.
For an initial concentration of 50 µg/mL, add 5 µL of the stock solution to 995 µL of distilled water.
Perform serial dilutions to obtain the desired lower concentrations.
Protocol 2: Larvicidal Bioassay
Test Organisms:
Use late 3rd or early 4th instar larvae of the target mosquito species (e.g., Aedes aegypti).[1][3] Larvae should be from a healthy, synchronized colony.
Experimental Setup:
Use disposable cups or beakers as test vessels.
For each concentration, set up at least three to four replicates.[4][5]
Introduce a known number of larvae (e.g., 20-25) into each vessel containing a specific volume of distilled or deionized water (e.g., 99 mL).[1][4][6]
Add 1 mL of the respective Amorphin working solution to each corresponding test vessel to achieve the final desired concentration.
Agitate the vessels gently to ensure uniform distribution of the compound.
Controls:
Negative Control: Prepare a set of replicates containing the same number of larvae in the same volume of water, but add 1 mL of the solvent used for the stock solution (e.g., 1% DMSO in water) instead of the Amorphin solution.[1]
Positive Control: A known synthetic larvicide (e.g., Temephos) can be used as a positive control for comparison.[6]
Incubation and Observation:
Maintain the test vessels under controlled laboratory conditions (e.g., 27 ± 2°C, 80 ± 10% relative humidity, and a 12:12 hour light:dark photoperiod).[7][8]
Record larval mortality at specified time intervals, typically after 24 and 48 hours.[1][9] Larvae are considered dead if they are immobile and do not respond to gentle probing.
Data Analysis:
Calculate the percentage mortality for each concentration.
If the mortality in the negative control group is between 5% and 20%, correct the observed mortality using Abbott's formula:
Corrected Mortality (%) = [ (Test Mortality (%) - Control Mortality (%)) / (100 - Control Mortality (%)) ] x 100
If control mortality exceeds 20%, the experiment should be repeated.
Determine the LC₅₀ and LC₉₀ values using probit analysis of the dose-response data.[1]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Larvicidal Bioassay of Amorphin.
Hypothetical Signaling Pathway for Amorphin's Action
The precise mechanism of action for Amorphin is under investigation, but preliminary studies suggest it may act as a neurotoxin by disrupting neurotransmitter signaling. A plausible hypothetical pathway involves the inhibition of acetylcholinesterase (AChE).[6]
Caption: Hypothetical AChE Inhibition by Amorphin.
Application of Amorpha fruticosa Derivatives in Pest Control Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction The user query for "Amorphin" in pest control has been interpreted to refer to the insecticidal compounds deriv...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The user query for "Amorphin" in pest control has been interpreted to refer to the insecticidal compounds derived from the plant Amorpha fruticosa, commonly known as desert false indigo or indigobush. The primary insecticidal constituents of this plant are a group of rotenoids, with amorphigenin being a significant active compound. Extracts from Amorpha fruticosa have demonstrated a range of insecticidal activities, including contact toxicity, stomach poison effects, larvicidal action, and repellency against various insect pests.[1] These natural compounds represent a promising avenue for the development of novel biopesticides.
The primary mode of action for rotenoids, including amorphigenin, is the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a failure of ATP production, resulting in cellular death and ultimately the death of the insect.
Data Presentation: Insecticidal Activity of Amorpha fruticosa Derivatives
The following tables summarize the quantitative data on the efficacy of Amorpha fruticosa extracts and its isolated compounds against various insect pests.
Table 1: Larvicidal Activity of Amorpha fruticosa Seed Extracts and Amorphigenin against Culex pipiens pallens (Mosquito)
Test Substance
Bioassay Method
Exposure Time (h)
LC50 (mg/L)
LC90 (mg/L)
Reference
Ethanol Extract
Larval Immersion
24
22.69
Not Reported
--INVALID-LINK--
Amorphigenin
Larval Immersion
24
4.29
11.27
--INVALID-LINK--
Table 2: Repellent and Contact Toxicity of Amorpha fruticosa Fruit Extract
Target Pest
Common Name
Bioassay Method
Activity Type
Observation
Reference
Blissus leucopterus
Chinch Bug
Barrier Assay
Repellent & Contact
<33% crossed barrier in 10h; 20% mortality of those that crossed
--INVALID-LINK--
Diabrotica vittata
Striped Cucumber Beetle
Dust Application on Plants
Repellent
Repellent for >12 hours
--INVALID-LINK--
Various Aphid Species
Aphids
Not Specified
Contact & Stomach Poison
High susceptibility
--INVALID-LINK--
House & Horn Flies
Flies
Spray on Cattle
Repellent
Repellent for >12 hours
--INVALID-LINK--
Experimental Protocols
Protocol 1: Preparation of Amorpha fruticosa Seed Extract
This protocol describes a general method for obtaining an ethanol extract from the seeds of Amorpha fruticosa for insecticidal screening.
Materials:
Dried seeds of Amorpha fruticosa
Grinder or mill
95% Ethanol
Erlenmeyer flask
Shaker or magnetic stirrer
Filter paper (e.g., Whatman No. 1)
Rotary evaporator
Glass vials for storage
Procedure:
Grinding: Grind the dried seeds of Amorpha fruticosa into a fine powder using a grinder or mill.
Extraction: Macerate the powdered seeds in 95% ethanol at a ratio of 1:10 (w/v) in an Erlenmeyer flask.
Agitation: Place the flask on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24-48 hours to ensure thorough extraction.
Filtration: Filter the mixture through filter paper to separate the extract from the solid seed material. Collect the filtrate.
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to remove the ethanol.
Storage: The resulting crude extract can be stored in glass vials at 4°C for future use in bioassays.
Protocol 2: Larvicidal Bioassay against Culex pipiens pallens
This protocol is adapted from the methodology used to assess the toxicity of Amorpha fruticosa derivatives against mosquito larvae.
Materials:
Amorpha fruticosa extract or isolated amorphigenin
Acetone (for stock solution)
Dechlorinated water
Late 3rd or early 4th instar larvae of Culex pipiens pallens
Stock Solution Preparation: Dissolve a known weight of the extract or amorphigenin in a small volume of acetone to prepare a stock solution (e.g., 1000 mg/L).
Test Concentrations: Prepare a series of test concentrations by diluting the stock solution in dechlorinated water. A control group should be prepared with the same concentration of acetone used in the highest test solution.
Bioassay Setup: In each beaker, add 200 mL of the test solution (or control solution). Introduce 25 larvae into each beaker. Each concentration and the control should be replicated at least three times.
Incubation: Place the beakers in an incubator under controlled environmental conditions.
Mortality Assessment: Record larval mortality at 24 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 and LC90 values using probit analysis.
Visualizations
Signaling Pathway of Rotenoids
Caption: Mechanism of action of Amorphigenin (Rotenoid) on the mitochondrial electron transport chain.
Experimental Workflow for Bio-pesticide Evaluation
Application Notes and Protocols for the Isolation of Plant-Derived Alkaloids
Note on "Amorphin": The term "Amorphin" does not correspond to a recognized compound in chemical and botanical literature. Therefore, this document provides a generalized methodology for the isolation of plant-derived al...
Author: BenchChem Technical Support Team. Date: December 2025
Note on "Amorphin": The term "Amorphin" does not correspond to a recognized compound in chemical and botanical literature. Therefore, this document provides a generalized methodology for the isolation of plant-derived alkaloids, a diverse group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. For illustrative purposes, specific examples may refer to the well-documented isolation of morphine from Papaver somniferum (opium poppy), as its isolation employs techniques broadly applicable to other alkaloids.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isolation and purification of alkaloids from plant extracts are critical steps in natural product chemistry and drug discovery. Alkaloids exhibit a wide range of pharmacological activities and often serve as lead compounds for new drug development. The successful isolation of a target alkaloid depends on its specific physicochemical properties, such as polarity and basicity, as well as the overall chemical composition of the plant matrix.[1]
This document outlines the principles and detailed protocols for the extraction, separation, and purification of alkaloids from plant materials.
General Principles of Alkaloid Isolation
The isolation of alkaloids typically involves the following stages:
Sample Preparation: Drying and grinding the plant material to increase the surface area for efficient extraction.[2]
Extraction: Utilizing a suitable solvent system to selectively extract the alkaloids from the plant matrix.
Acid-Base Partitioning: Separating alkaloids from neutral and acidic compounds based on their basicity.
Chromatographic Purification: Employing various chromatographic techniques to isolate the target alkaloid from a mixture of related compounds.
Crystallization: Obtaining the purified alkaloid in a crystalline form.
Data Presentation: Quantitative Analysis of Extraction and Purification
The efficiency of each step in the isolation process should be monitored and quantified. High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the concentration of the target alkaloid at various stages.[3]
Table 1: Hypothetical Quantitative Data for Alkaloid Isolation
Stage
Total Weight/Volume
Alkaloid Concentration (mg/mL or mg/g)
Total Alkaloid (mg)
Purity (%)
Yield (%)
Dried Plant Material
1000 g
1.5 mg/g
1500
0.15
100
Crude Methanolic Extract
100 g
14.5 mg/g
1450
1.45
96.7
Post Acid-Base Partition
15 g
90 mg/g
1350
9.0
90.0
Column Chromatography Fraction
1.2 g
850 mg/g
1020
85.0
68.0
Recrystallized Product
0.9 g
995 mg/g
895.5
99.5
59.7
Table 2: Comparison of Different Extraction Solvents
Solvent System
Extraction Time (hours)
Yield of Crude Extract (%)
Total Alkaloid Content in Extract (%)
Methanol
24
12.5
1.45
Ethanol
24
11.8
1.32
Chloroform:Methanol (1:1)
24
10.5
1.68
Acidified Water (0.5% HCl)
12
15.2
1.10
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Plant Material
This protocol describes a general method for the extraction of alkaloids from dried plant material.
Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours with occasional stirring.
Filter the mixture and collect the filtrate. Re-extract the plant residue with another 250 mL of methanol for 12 hours.
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
Dissolve the crude extract in 200 mL of 1 M HCl. This protonates the basic alkaloids, rendering them water-soluble.
Wash the acidic solution with 3 x 100 mL of dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layers.
Adjust the pH of the aqueous layer to approximately 10 with 1 M NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.
Extract the alkaline solution with 3 x 100 mL of dichloromethane. The deprotonated alkaloids will partition into the organic layer.
Combine the organic extracts and dry over anhydrous sodium sulfate.
Filter to remove the sodium sulfate and concentrate the filtrate to dryness to yield the crude total alkaloid fraction.
Protocol 2: Purification of Target Alkaloid by Column Chromatography
This protocol outlines the separation of the target alkaloid from the crude alkaloid mixture.
Materials:
Crude total alkaloid fraction
Silica gel (for column chromatography)
Appropriate solvent system (e.g., a gradient of chloroform and methanol)
Chromatography column
Test tubes for fraction collection
Thin Layer Chromatography (TLC) plates and developing chamber
UV lamp
Procedure:
Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., 100% chloroform).
Pack the chromatography column with the silica gel slurry.
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
Begin elution with the initial mobile phase, gradually increasing the polarity by adding small increments of a more polar solvent (e.g., methanol).
Collect fractions of the eluate in test tubes.
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.
Combine the fractions containing the pure target alkaloid, as determined by TLC.
Evaporate the solvent from the combined fractions to obtain the purified alkaloid.
Visualizations
Experimental Workflow for Alkaloid Isolation
Caption: Workflow for the extraction and purification of alkaloids from plant material.
Opioid Receptor Signaling Pathway (Example for Morphine)
Opioid receptors, such as the mu-opioid receptor activated by morphine, are G-protein coupled receptors (GPCRs).[4] Their activation initiates a signaling cascade that leads to analgesic effects.[5]
Caption: Simplified signaling pathway of the mu-opioid receptor upon activation by an agonist like morphine.
Application Notes and Protocols: Determination of Morphine Dosage for In Vitro Studies
Please clarify which "Amorphin" you are referring to. My initial search has identified several different compounds with similar names, including: Diamorphine: An opioid analgesic, also known as heroin.
Author: BenchChem Technical Support Team. Date: December 2025
Please clarify which "Amorphin" you are referring to. My initial search has identified several different compounds with similar names, including:
Diamorphine: An opioid analgesic, also known as heroin.
Amorolfine: An antifungal medication.
Apomorphine: A dopamine agonist used to treat Parkinson's disease.
Morphine: A widely known opioid analgesic.
The dosage, mechanism of action, and in vitro study protocols are vastly different for each of these substances. To provide you with accurate and relevant application notes, please specify the exact compound of interest.
Once you clarify the specific "Amorphin," I can proceed with gathering the necessary data and generating the detailed application notes and protocols you have requested. For the purpose of providing a comprehensive example, the following response will assume you are referring to Morphine .
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the appropriate dosage of morphine for in vitro studies. This document outlines the mechanism of action of morphine, summarizes key quantitative data for dosage determination, provides detailed experimental protocols for relevant in vitro assays, and includes diagrams of associated signaling pathways and experimental workflows.
Introduction
Morphine is a potent opioid analgesic that exerts its effects primarily through the activation of μ-opioid receptors (MOR) in the central nervous system.[1][2] In vitro studies are crucial for elucidating the molecular mechanisms of morphine action, identifying novel therapeutic targets, and screening for new analgesic compounds. Accurate dosage determination is paramount for obtaining reliable and reproducible results in these studies.
Mechanism of Action
Morphine is an agonist for opioid receptors, with the highest affinity for the μ-opioid receptor.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of intracellular events, including:
Inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[1]
Inhibition of voltage-gated calcium channels, which in turn reduces the release of neurotransmitters such as substance P.[1]
These actions collectively contribute to the analgesic effects of morphine.
Caption: Signaling pathway of morphine action.
Quantitative Data for Dosage Determination
The effective concentration of morphine in in vitro studies can vary significantly depending on the cell type, the specific assay being performed, and the duration of exposure. The following table summarizes reported concentrations of morphine used in various in vitro assays.
Note: It is crucial to perform a dose-response curve to determine the optimal morphine concentration for your specific experimental conditions.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of morphine on a given cell line and to determine the concentration range that does not significantly impact cell viability.
Materials:
Cells of interest
Complete cell culture medium
Morphine sulfate solution
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
Plate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Prepare serial dilutions of morphine sulfate in complete cell culture medium.
Remove the old medium from the wells and add 100 µL of the morphine dilutions to the respective wells. Include a vehicle control (medium without morphine).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Calculate cell viability as a percentage of the vehicle control.
This protocol is used to assess the effect of morphine on neuronal differentiation and neurite extension.
Materials:
Neuronal cell line (e.g., PC12, SH-SY5Y)
Differentiation medium (e.g., low-serum medium containing NGF)
Morphine sulfate solution
24-well cell culture plates coated with an appropriate substrate (e.g., collagen, poly-L-lysine)
Microscope with a camera
Procedure:
Seed neuronal cells in a coated 24-well plate.
Induce differentiation by replacing the growth medium with differentiation medium.
Treat the cells with various concentrations of morphine.
Incubate for 2-5 days.
Capture images of the cells using a microscope.
Quantify neurite outgrowth by measuring the length of the longest neurite for a significant number of cells or by counting the percentage of cells with neurites longer than the cell body diameter.
Caption: General workflow for in vitro dosage determination.
Conclusion
The determination of an appropriate morphine dosage is a critical first step for any in vitro investigation. The protocols and data presented in these application notes provide a framework for researchers to design and execute their experiments effectively. It is essential to empirically determine the optimal concentration range for each specific cell line and assay to ensure the validity and reproducibility of the findings. Researchers should always begin with a wide range of concentrations and perform a thorough dose-response analysis.
Application Notes and Protocols for Cell Culture-Based Cytotoxicity Assays of Amorphin
Introduction Amorphin is a novel compound with potential therapeutic applications. As with any new chemical entity intended for biological use, a thorough evaluation of its cytotoxic potential is a critical step in the p...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Amorphin is a novel compound with potential therapeutic applications. As with any new chemical entity intended for biological use, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical development process. Cytotoxicity assays are essential for determining the concentration at which a compound may be harmful to cells, establishing a therapeutic window, and understanding its mechanism of action.[1][2] These in vitro tests measure various cellular parameters to assess cell health, such as membrane integrity, metabolic activity, and cell death pathways.[1][3]
This document provides detailed protocols for two standard colorimetric cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.[4][5] An overview of apoptosis detection is also included to provide a more comprehensive approach to understanding the cytotoxic mechanism of Amorphin.
Note on "Amorphin": Publicly available data on a compound specifically named "Amorphin" is limited. The protocols herein are based on established methods for cytotoxicity testing and are applicable to novel compounds. For the purpose of illustration, we will proceed with the name Amorphin. These protocols are analogous to those used for other morpholine-derived compounds, such as Amorolfine, which is known to disrupt cell membrane integrity in fungi by inhibiting ergosterol biosynthesis.[6][7]
General Experimental Workflow for Cytotoxicity Assessment
A systematic approach is necessary to obtain reliable and reproducible cytotoxicity data. The general workflow involves cell culture, compound treatment, assay execution, and data analysis to determine key parameters like the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[2]
Caption: A typical workflow for evaluating the cytotoxicity of a test compound.[2]
Application Note 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of metabolically active, living cells.
Application Notes & Protocols for a Research Model in Amorphin Studies
For Researchers, Scientists, and Drug Development Professionals Introduction The study of novel bioactive compounds is fundamental to advancing therapeutic interventions. This document outlines a comprehensive research m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of novel bioactive compounds is fundamental to advancing therapeutic interventions. This document outlines a comprehensive research model for the investigation of a hypothetical compound designated "Amorphin." Given the absence of established data for a compound with this specific name, we present a generalized framework that can be adapted based on its observed biological activities. This model draws upon established methodologies for two distinct classes of therapeutic agents: antifungal compounds, exemplified by Amorolfine, and neuromodulatory agents, exemplified by Morphine. This dual-pathway approach provides a robust starting point for elucidating the mechanism of action and therapeutic potential of a novel compound like Amorphin.
Part 1: Antifungal Research Model (Inspired by Amorolfine)
Should preliminary screening indicate that Amorphin possesses antifungal properties, the following research plan can be implemented. Amorolfine is a morpholine antifungal agent that inhibits ergosterol biosynthesis in fungi.[1][2]
Initial Characterization and In Vitro Efficacy
The initial phase focuses on determining the antifungal spectrum and potency of Amorphin.
Culture the desired fungal strains (e.g., Candida albicans, Trichophyton rubrum) on appropriate agar plates.
Harvest fungal cells and suspend them in sterile saline.
Adjust the suspension to a concentration of 1-5 x 10^5 CFU/mL using a spectrophotometer or hemocytometer.
Preparation of Amorphin Dilutions:
Prepare a stock solution of Amorphin in a suitable solvent (e.g., DMSO).
Perform serial twofold dilutions in 96-well microtiter plates containing RPMI-1640 medium to achieve a range of concentrations.
Inoculation and Incubation:
Add the standardized fungal inoculum to each well.
Include positive (no drug) and negative (no inoculum) controls.
Incubate the plates at 35°C for 24-48 hours.
MIC Determination:
The MIC is the lowest concentration of Amorphin that causes a significant inhibition of fungal growth compared to the positive control, as determined by visual inspection or spectrophotometric reading.
Data Presentation: In Vitro Antifungal Activity of Amorphin
Fungal Strain
Amorphin MIC (µg/mL)
Amphotericin B MIC (µg/mL) (Control)
Candida albicans
[Insert Data]
[Insert Data]
Aspergillus fumigatus
[Insert Data]
[Insert Data]
Trichophyton rubrum
[Insert Data]
[Insert Data]
Cryptococcus neoformans
[Insert Data]
[Insert Data]
Mechanism of Action: Ergosterol Biosynthesis Pathway
Amorolfine acts by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8 isomerase.[1] A similar approach can be used to investigate Amorphin's mechanism.
Experimental Protocol: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Fungal Culture and Treatment:
Grow a fungal strain (e.g., Saccharomyces cerevisiae as a model) in a liquid medium to mid-log phase.
Expose the culture to Amorphin at its MIC and sub-MIC concentrations for a defined period.
Sterol Extraction:
Harvest the fungal cells by centrifugation.
Perform saponification of the cell pellet using alcoholic potassium hydroxide.
Extract the non-saponifiable lipids (sterols) with an organic solvent like n-heptane.
GC-MS Analysis:
Derivatize the extracted sterols to make them volatile.
Analyze the samples using GC-MS to identify and quantify the sterols present.
A buildup of specific sterol intermediates (e.g., ignosterol) and a depletion of ergosterol would suggest inhibition of the ergosterol biosynthesis pathway.[2]
Signaling Pathway: Fungal Ergosterol Biosynthesis
Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway by Amorphin.
Preclinical Efficacy: Animal Models
Topical formulations of antifungal agents are often evaluated in animal models of dermatomycosis.
Experimental Workflow: Murine Model of Dermatophytosis
Caption: Workflow for evaluating the in vivo efficacy of Amorphin in a mouse model.
Data Presentation: In Vivo Antifungal Efficacy of Amorphin
Treatment Group
Mean Clinical Score (± SEM)
Fungal Burden (log10 CFU/g tissue ± SEM)
Vehicle Control
[Insert Data]
[Insert Data]
Amorphin (0.5%)
[Insert Data]
[Insert Data]
Amorphin (1.0%)
[Insert Data]
[Insert Data]
Positive Control (e.g., Clotrimazole)
[Insert Data]
[Insert Data]
Part 2: Neuromodulatory Research Model (Inspired by Morphine)
If initial screens suggest Amorphin has effects on the central nervous system, a research model based on the study of opioids like Morphine would be appropriate. Morphine is a potent analgesic that acts as an agonist for the μ-opioid receptor.[3]
Receptor Binding and Functional Activity
The first step is to identify the molecular target of Amorphin within the CNS.
Experimental Protocol: Radioligand Binding Assay
Membrane Preparation:
Homogenize brain tissue (e.g., from rodents) or cells expressing specific receptors (e.g., μ-opioid receptors) in a suitable buffer.
Isolate the cell membranes by centrifugation.
Binding Reaction:
Incubate the membranes with a radiolabeled ligand for the receptor of interest (e.g., [³H]DAMGO for μ-opioid receptors) in the presence of increasing concentrations of Amorphin.
Separation and Scintillation Counting:
Separate the bound from unbound radioligand by rapid filtration.
Measure the radioactivity of the filters using a scintillation counter.
Data Analysis:
Calculate the IC50 value of Amorphin, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Data Presentation: Receptor Binding Affinity of Amorphin
Receptor
Radioligand
Amorphin IC50 (nM)
μ-Opioid Receptor
[³H]DAMGO
[Insert Data]
δ-Opioid Receptor
[³H]DPDPE
[Insert Data]
κ-Opioid Receptor
[³H]U-69593
[Insert Data]
Downstream Signaling Pathways
Opioid receptor activation triggers several intracellular signaling cascades, including the inhibition of adenylyl cyclase and modulation of MAP kinase pathways.[4]
Experimental Protocol: cAMP Assay
Cell Culture and Treatment:
Culture cells expressing the target receptor (e.g., CHO cells with μ-opioid receptors).
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate cAMP levels.
Treat the cells with varying concentrations of Amorphin.
cAMP Measurement:
Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Data Analysis:
Determine the EC50 value of Amorphin for the inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathway: Opioid Receptor Signaling
Caption: A simplified model of potential Amorphin-induced intracellular signaling.
In Vivo Behavioral Assays
To assess the physiological effects of Amorphin, behavioral models in animals are essential.
Experimental Workflow: Hot Plate Test for Analgesia
Caption: Workflow for assessing the analgesic properties of Amorphin using the hot plate test.
Data Presentation: Analgesic Effect of Amorphin in the Hot Plate Test
Treatment Group
Latency to Response (seconds ± SEM) at 30 min
Vehicle Control
[Insert Data]
Amorphin (1 mg/kg)
[Insert Data]
Amorphin (5 mg/kg)
[Insert Data]
Morphine (10 mg/kg) (Positive Control)
[Insert Data]
Conclusion
This document provides a detailed, yet adaptable, research model for the initial investigation of a novel compound, "Amorphin." By leveraging established protocols for both antifungal and neuromodulatory drug discovery, researchers can efficiently characterize the biological activity, mechanism of action, and potential therapeutic efficacy of Amorphin, regardless of its ultimate pharmacological profile. The provided experimental designs, data presentation formats, and pathway diagrams offer a structured approach to guide these studies.
Application Notes and Protocols for Morphine Stability Testing and Storage
For Researchers, Scientists, and Drug Development Professionals Introduction The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy.[1]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy.[1] Stability testing is therefore a crucial component of drug development, providing essential information for formulation development, packaging selection, and the determination of storage conditions and shelf-life.[1][2] This document provides a detailed overview of the stability testing and storage conditions for Morphine, a widely used opioid analgesic. The principles and protocols described herein are fundamental to pharmaceutical stability studies and can be adapted for other drug substances.
Forced degradation, or stress testing, is an essential part of stability studies. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] This information is vital for developing and validating stability-indicating analytical methods.[2]
Morphine Degradation Pathways
Morphine is susceptible to degradation through several pathways, primarily oxidation and hydrolysis. The main degradation products include pseudomorphine, morphine N-oxide, and apomorphine.[3] Understanding these pathways is crucial for developing stable formulations and analytical methods capable of separating the parent drug from its degradation products.
Technical Support Center: Overcoming Amorphin Solubility Challenges
Welcome to the technical support center for Amorphin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the solubili...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Amorphin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the solubility of Amorphin. Here you will find troubleshooting guides and frequently asked questions to ensure the successful use of Amorphin in your research.
Frequently Asked Questions (FAQs)
Q1: What is Amorphin and why is its solubility a concern?
Amorphin is a research compound with low aqueous solubility. This characteristic can present significant challenges in experimental settings, potentially leading to issues such as precipitation in stock solutions, inconsistent results in in-vitro assays, and poor bioavailability in in-vivo studies. Addressing solubility is therefore a critical first step in experimental design.
Q2: What are the initial steps to dissolve Amorphin?
For in-vitro experiments, it is recommended to first attempt dissolving Amorphin in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] If solubility issues persist, other solvents like ethanol or Dimethylformamide (DMF) can be tested with a small amount of the compound to avoid sample loss.[1] For in-vivo studies, creating a stock solution in a suitable solvent like DMSO is also the initial step before further dilution into a vehicle solution.[1]
Q3: My Amorphin precipitated out of solution. What should I do?
Precipitation can occur for several reasons, including a shift in pH, a decrease in temperature, solvent evaporation, or incompatibility with other components in your solution.[2][3] To troubleshoot this, you can try the following:
Re-dissolve: Gently warm the solution and vortex or sonicate to try and re-dissolve the precipitate.
Check pH: Ensure the pH of your final solution is compatible with Amorphin's solubility.
Co-solvents: Consider the use of co-solvents to increase the solubility in your final experimental medium.[4][5][6]
Q4: What are some common formulation strategies for in-vivo administration of poorly soluble compounds like Amorphin?
Several strategies can be employed to formulate Amorphin for in-vivo experiments to enhance its bioavailability.[7][8][9] These include:
Suspensions: Suspending the compound in a vehicle like carboxymethyl cellulose (CMC).[1]
Co-solvent formulations: Using a mixture of solvents such as DMSO, PEG300, and Tween 80 in saline.[1]
Lipid-based formulations: Dissolving the compound in an oil, such as corn oil.[1]
Cyclodextrin complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
Troubleshooting Guides
Issue 1: Amorphin Fails to Dissolve in the Initial Solvent
Possible Cause: The chosen solvent may not be optimal for Amorphin, or the concentration is too high.
Solutions:
Try Alternative Solvents: If DMSO fails, test solubility in other organic solvents like ethanol or DMF.
Increase Solvent Volume: Lower the concentration of your stock solution.
Apply Gentle Heat: Warm the solution gently (e.g., in a 37°C water bath) while mixing.
Sonication: Use a sonicator to aid in the dissolution process.
Issue 2: Precipitation Occurs After Diluting the DMSO Stock Solution into an Aqueous Buffer for In-Vitro Assays
Possible Cause: The percentage of DMSO in the final solution is too low to maintain Amorphin's solubility at the desired concentration. This is a common issue when moving from a high concentration organic stock to a low concentration aqueous environment.
Solutions:
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your assay and adjust your dilutions accordingly.
Use a Surfactant: Incorporate a biocompatible surfactant, such as Tween 80, in your final aqueous medium to help maintain solubility.[1]
Prepare a More Dilute Stock: A lower concentration stock solution may allow for dilution into the aqueous buffer without precipitation.
Serial Dilutions: Perform serial dilutions in a buffer that contains a small, consistent percentage of the organic solvent.
Quantitative Data Summary
The following tables provide a summary of suggested starting formulations for in-vivo and in-vitro experiments with poorly soluble compounds like Amorphin. It is recommended to test these formulations on a small scale first.[1]
Aprotic, polar, another alternative to DMSO.[11][12]
This table provides general information and the optimal solvent for Amorphin should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Amorphin Stock Solution in DMSO
Materials:
Amorphin powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Vortex mixer
Sonicator (optional)
Procedure:
Weigh out the desired amount of Amorphin powder in a sterile microcentrifuge tube. For a 10 mg/mL solution, weigh 10 mg of Amorphin.
Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
Visually inspect the solution to ensure there are no visible particles.
Store the stock solution at -20°C or -80°C as recommended for stability.
Protocol 2: Formulation of Amorphin for Intraperitoneal (IP) Injection using a Co-solvent System
Materials:
Amorphin stock solution in DMSO (e.g., 10 mg/mL)
Tween 80
Polyethylene glycol 300 (PEG300)
Sterile saline (0.9% NaCl)
Sterile tubes for mixing
Procedure:
Calculate the required volumes of each component based on the desired final concentration and injection volume. For this example, we will prepare a 1 mg/mL final solution using Formulation 2 from Table 1.
In a sterile tube, add 100 µL of a 10 mg/mL Amorphin stock solution in DMSO.
Add 400 µL of PEG300 to the tube and mix thoroughly by pipetting or gentle vortexing.
Add 50 µL of Tween 80 and mix again.
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly until a clear solution or a stable, homogenous emulsion is formed.
The final concentration of Amorphin will be 1 mg/mL. This solution is now ready for IP injection.
Visualizations
Workflow for handling Amorphin from powder to experimental use.
A generalized cell signaling pathway potentially modulated by Amorphin.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and extraction...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and extraction of Amorphin.
Frequently Asked Questions (FAQs)
Q1: What is Amorphin and from what source is it typically isolated?
Amorphin, also known as fruticin, is a rotenoid glycoside. It is a natural product most commonly isolated from the fruits of the false indigo-bush (Amorpha fruticosa). The aglycone of Amorphin is Amorphigenin.
Q2: What is the general procedure for extracting Amorphin from Amorpha fruticosa?
A common method for the extraction of Amorphin involves the solvent extraction of powdered plant material, followed by purification through recrystallization. A typical procedure involves a multi-step extraction with a chloroform-ethanol mixture, partial evaporation of the solvent to induce precipitation, and subsequent recrystallization of the precipitate to yield pure Amorphin.[1][2]
Q3: What is a typical yield for Amorphin extraction from Amorpha fruticosa seeds?
The yield of Amorphin can vary depending on several factors, but reports indicate that it can be isolated in quantities of approximately 0.7% to 1.5% of the dry mass of the seeds.
Q4: How does the time of harvest affect the yield of Amorphin?
The concentration of Amorphin in the fruits of Amorpha fruticosa is highly dependent on the collection time. Studies have shown a significant increase in Amorphin content, greater than 50%, as the fruit ripens. The optimal time for fruit collection to maximize yield has been identified as mid-December.[1][2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the extraction and purification of Amorphin.
Problem
Potential Cause
Suggested Solution
Low Crude Extract Yield
Inefficient initial extraction: The solvent may not be optimal for solubilizing Amorphin, or the plant material may not be properly prepared.
- Solvent Selection: While a chloroform-ethanol mixture is reported, consider experimenting with other solvent systems of varying polarities. - Particle Size: Ensure the plant material is finely ground to maximize the surface area for solvent penetration. - Solvent-to-Solid Ratio: An insufficient volume of solvent will result in incomplete extraction. Ensure an adequate ratio of solvent to plant material. - Extraction Time: The duration of the extraction may be too short. Increase the extraction time to allow for complete percolation of the solvent through the plant material.
Low Purity of Final Product
Incomplete removal of impurities: Co-extraction of other compounds with similar solubility properties can lead to a final product with low purity.
- Recrystallization: Perform multiple recrystallization steps to improve the purity of the final product. - Chromatography: If recrystallization is insufficient, consider using column chromatography (e.g., silica gel) or High-Speed Counter-Current Chromatography (HSCCC) for further purification.
Precipitation Issues
Incorrect solvent concentration or temperature: The conditions for precipitation after extraction may not be optimal.
- Solvent Evaporation: Carefully control the rate of solvent evaporation. Slow evaporation can lead to the formation of purer crystals. - Temperature: Experiment with different temperatures for precipitation and recrystallization. Cooling the solution may be necessary to induce precipitation.
Inconsistent Yields Between Batches
Variability in starting material or extraction conditions: Differences in the plant material or slight deviations in the experimental protocol can lead to inconsistent yields.
- Standardize Plant Material: Use plant material from the same source, harvested at the same time of year, and stored under consistent conditions. - Control Experimental Parameters: Maintain strict control over all experimental parameters, including solvent volumes, extraction times, and temperatures.
Data on Amorphin Yield
The following table summarizes the reported yield of Amorphin from Amorpha fruticosa and highlights the impact of harvest time on yield.
Established as the optimal collection time for the highest fruticin (amorphin) content.[1][2]
Experimental Protocols
Protocol 1: Extraction and Isolation of Amorphin from Amorpha fruticosa Fruits
This protocol is based on the method described for the isolation of fruticin (amorphin).[1][2]
1. Plant Material Preparation:
Collect fruits of Amorpha fruticosa during the optimal collection period (mid-December).
Dry the fruits and grind them into a fine powder.
2. Extraction:
Macerate the powdered plant material with a 1:1 (v/v) mixture of chloroform and ethanol.
Perform the extraction three times to ensure complete recovery of the compound.
3. Isolation:
Combine the extracts from the three extraction steps.
Partially evaporate the solvent under reduced pressure. This will lead to the formation of a precipitate.
4. Purification:
Collect the precipitate by filtration.
Recrystallize the precipitate from a suitable solvent to obtain pure Amorphin.
5. Analysis:
Confirm the identity and purity of the isolated Amorphin using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualizations
Biosynthetic Pathway of Amorphin (as a Rotenoid)
The biosynthesis of rotenoids, including the aglycone of Amorphin (Amorphigenin), follows the isoflavonoid pathway. A key step in this pathway is a 1,2-aryl migration.
Caption: Biosynthetic pathway of Amorphin, a rotenoid glycoside.
Experimental Workflow for Amorphin Isolation
This diagram illustrates the general workflow for the extraction and purification of Amorphin from its natural source.
Caption: General experimental workflow for Amorphin isolation.
Logical Relationship for Troubleshooting Low Yield
This diagram provides a logical decision-making process for troubleshooting low yields during Amorphin extraction.
Caption: Decision tree for troubleshooting low Amorphin yield.
Technical Support Center: Amorphin (Amorolfine) HPLC Analysis
Welcome to the technical support center for Amorphin (Amorolfine) HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to comm...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Amorphin (Amorolfine) HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during chromatographic analysis of amorolfine.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical name for the compound commonly referred to as "Amorphin"?
A1: The correct chemical name is Amorolfine. It is a morpholine derivative used as an antifungal agent. In literature and technical documents, it is often referred to as Amorolfine Hydrochloride.[1][2][3]
Q2: What are the key physicochemical properties of Amorolfine Hydrochloride relevant to HPLC analysis?
A2: Amorolfine hydrochloride is a white crystalline powder. It is slightly soluble in water and has a melting point of 204-206°C.[1] As a tertiary amine, its basic nature is a critical consideration for HPLC method development to avoid peak tailing.[4] It is supplied as a crystalline solid and is soluble in ethanol at approximately 20 mg/ml and in PBS (pH 7.2) at about 10 mg/ml.[5]
Q3: Which detection wavelength is typically used for the HPLC analysis of Amorolfine?
A3: Based on validated methods, detection wavelengths of 215 nm, 218 nm, and 220 nm have been successfully used for the analysis of Amorolfine.[6][7] The UV/Vis spectrum of amorolfine hydrochloride shows maxima at approximately 213, 219, 279, and 318 nm.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of amorolfine, providing potential causes and recommended solutions in a question-and-answer format.
Peak Shape Issues
Q: My amorolfine peak is tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like amorolfine and is often caused by secondary interactions with the stationary phase.[4][8][9]
Cause 1: Interaction with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amorolfine molecule, leading to tailing.[4][9]
Solution:
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the protonated amine of amorolfine.[10]
Use a Buffered Mobile Phase: Employing a buffer at an appropriate concentration can help maintain a consistent pH and improve peak shape.[8]
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[9]
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are recommended for analyzing basic compounds.[9]
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[11]
Solution: Reduce the injection volume or the concentration of the sample.[11]
Cause 3: Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[12]
Solution:
Use a guard column to protect the analytical column.
If the problem persists, the column may need to be replaced.
Q: I am observing peak fronting for my amorolfine analysis. What should I do?
A: Peak fronting is often associated with sample overload or issues with the sample solvent.
Cause 1: Sample Overload: Injecting a sample that is too concentrated can lead to fronting.
Solution: Dilute the sample or decrease the injection volume.[11]
Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary due to solubility, use the smallest possible volume.
Q: My peaks are splitting or appearing as doublets. What could be the reason?
A: Peak splitting can be caused by several factors from the injector to the column.
Cause 1: Clogged Inlet Frit or Column Void: A partially blocked column frit or a void at the head of the column can distort the sample band.[8]
Solution:
Reverse the column and flush it to dislodge any particulates from the frit.[8]
If a void is suspected, the column may need to be replaced.
Cause 2: Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase to dissolve the sample.
Cause 3: Co-elution: The split peak may actually be two different, unresolved compounds.
Solution: Adjust the mobile phase composition or gradient to improve resolution.
Retention Time Variability
Q: The retention time for amorolfine is shifting between injections. Why is this happening?
A: Retention time drift can be caused by changes in the mobile phase, flow rate, or column temperature.[13]
Cause 1: Mobile Phase Composition Change:
Evaporation of Volatile Solvents: If the mobile phase contains a volatile organic component, its evaporation over time will change the composition and affect retention.[13]
Solution: Keep mobile phase reservoirs capped and prepare fresh mobile phase daily.
Inaccurate Mixing: If preparing the mobile phase manually, slight inaccuracies can lead to retention time shifts.
Solution: Ensure accurate and consistent mobile phase preparation.
Cause 2: Unstable Flow Rate:
Leaks: A leak in the system will cause a drop in pressure and an increase in retention time.[13]
Solution: Check all fittings for leaks.
Air Bubbles in the Pump: Air bubbles can cause the pump to deliver an inconsistent flow rate.[11]
Solution: Degas the mobile phase and prime the pump.[11]
Cause 3: Temperature Fluctuations:
Inadequate Temperature Control: Changes in ambient temperature can affect retention times if a column oven is not used.[14]
Solution: Use a column oven to maintain a constant temperature.[14]
Cause 4: Column Equilibration:
Insufficient Equilibration Time: If the column is not properly equilibrated with the mobile phase before injection, retention times can shift.
Solution: Ensure the column is equilibrated for a sufficient amount of time until a stable baseline is achieved.
Resolution Issues
Q: I am not getting good resolution between my amorolfine peak and other components. How can I improve this?
A: Poor resolution means that the peaks are not well separated.
Cause 1: Inappropriate Mobile Phase Composition: The mobile phase may not be optimal for separating the compounds of interest.
Solution:
Adjust Organic Modifier Content: Change the percentage of the organic solvent in the mobile phase.
Change Organic Modifier: Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa).
Adjust pH: Modifying the pH can alter the retention of ionizable compounds and improve selectivity.
Cause 2: Column Degradation: An old or contaminated column will lose its efficiency and resolving power.[12]
Solution:
Clean the column according to the manufacturer's instructions.
Replace the guard column if one is in use.
If resolution does not improve, replace the analytical column.[12]
Cause 3: Flow Rate is Too High: A very high flow rate can reduce the time for separation to occur.
Solution: Reduce the flow rate.
Baseline Problems
Q: My baseline is noisy. What are the common causes?
A: A noisy baseline can interfere with the detection and integration of peaks.
Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell will cause baseline noise.[11]
Solution: Degas the mobile phase and purge the system.[11]
Cause 2: Contaminated Mobile Phase: Impurities in the mobile phase can contribute to a noisy baseline.
Solution: Use HPLC-grade solvents and high-purity water. Prepare fresh mobile phase.
Cause 3: Detector Lamp Issue: An aging detector lamp can become unstable and produce noise.
Solution: Check the lamp energy and replace it if necessary.
Q: The baseline is drifting up or down. What should I investigate?
A: Baseline drift can be caused by several factors.
Cause 1: Column Not Equilibrated: A drifting baseline is common if the column has not been fully equilibrated with the mobile phase.
Solution: Allow more time for column equilibration.
Cause 2: Temperature Fluctuations: Changes in temperature can cause the baseline to drift.
Solution: Use a column oven and ensure the detector is also at a stable temperature.
Cause 3: Mobile Phase Gradient Issues: In gradient elution, impurities in the "weak" solvent can elute as the "strong" solvent percentage increases, causing the baseline to rise.
Solution: Use high-purity solvents for your mobile phase.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the development of HPLC methods for amorolfine analysis.
Method 1: Isocratic RP-HPLC for Amorolfine Hydrochloride [15]
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Column: Promosil C18 (dimensions not specified).
Mobile Phase: Potassium dihydrogen phosphate buffer (pH 5.0), acetonitrile, and Tetrahydrofuran in a ratio of 40:30:30 (v/v/v).
Flow Rate: 1.0 mL/min.
Detection Wavelength: Not specified, but 220 nm is used in a similar method.[7]
Injection Volume: Not specified.
Column Temperature: Ambient.
Retention Time: Approximately 6.5 minutes.
Method 2: Isocratic RP-HPLC for Amorolfine Hydrochloride in Nail Lacquer [7]
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
Column: Not specified.
Mobile Phase: 0.05M Potassium dihydrogen phosphate (KH2PO4) buffer (pH 5.0), Acetonitrile (ACN), and Tetrahydrofuran (THF) in a ratio of 4:3:3 (v/v/v).
Flow Rate: Not specified.
Detection Wavelength: 220 nm.
Injection Volume: Not specified.
Column Temperature: Not specified.
Retention Time: Approximately 4.3 minutes.
Quantitative Data Summary
The following tables summarize quantitative data from validated HPLC methods for amorolfine.
Technical Support Center: Optimizing Amorolfine Concentration for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amorolfine. The information is designed t...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amorolfine. The information is designed to address common issues encountered during bioassays and to aid in the optimization of experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Amorolfine?
A1: Amorolfine is a morpholine antifungal agent that primarily works by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase. This disruption leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of ignosterol. The altered membrane structure and function ultimately result in fungal cell death.
Q2: What is the recommended solvent and storage condition for Amorolfine hydrochloride?
A2: Amorolfine hydrochloride is soluble in ethanol and Dimethyl Sulfoxide (DMSO). It is slightly soluble in water. For long-term storage, it is recommended to store the solid form at -20°C. Stock solutions in DMSO or ethanol can be stored at -80°C for up to a year, but it is advisable to aliquot to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Q3: I am observing no antifungal effect in my bioassay. What are the possible reasons?
A3: Several factors could contribute to a lack of antifungal activity. First, ensure that the Amorolfine concentration range is appropriate for the target fungus, as susceptibility can vary significantly between species. Verify the viability of your fungal inoculum and the appropriateness of the growth medium and incubation conditions. Also, confirm the proper preparation and storage of your Amorolfine stock solution to rule out degradation of the compound. Finally, consider the possibility of resistance in the fungal strain being tested.
Q4: How can I determine the optimal concentration of Amorolfine for my experiments?
A4: The optimal concentration of Amorolfine depends on the specific fungal species and the nature of the bioassay. A dose-response experiment is crucial to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). This typically involves a serial dilution of Amorolfine to test a wide range of concentrations against a standardized fungal inoculum.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
High variability between replicate wells
Inconsistent pipetting, uneven cell/fungal distribution, or edge effects in the microplate.
Ensure proper mixing of solutions before dispensing. Use a multichannel pipette for consistency. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile medium/water.
Precipitation of Amorolfine in the culture medium
The concentration of Amorolfine exceeds its solubility in the aqueous medium.
Prepare a higher concentration stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells, including controls. Perform a solubility test of Amorolfine in your specific culture medium.
Inconsistent MIC values across experiments
Variations in inoculum size, incubation time, or reagent preparation.
Standardize the inoculum preparation procedure to ensure a consistent cell density. Use a precise incubation time for all experiments. Prepare fresh dilutions of Amorolfine for each experiment from a validated stock solution.
High background signal in colorimetric/fluorometric assays
Interference from the compound itself or the solvent.
Run a control plate with Amorolfine in the medium without cells to check for any intrinsic absorbance or fluorescence of the compound at the measurement wavelength. Ensure the final solvent concentration does not interfere with the assay.
Unexpected cytotoxicity in mammalian cell lines
Off-target effects of Amorolfine at high concentrations.
Determine the cytotoxic concentration (IC50) of Amorolfine on your specific mammalian cell line using a cell viability assay. Use concentrations below the cytotoxic threshold for antifungal experiments involving co-culture or infection models.
Data Presentation
Antifungal Activity of Amorolfine
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Amorolfine against a variety of pathogenic fungi. These values are crucial for determining the appropriate concentration range for your bioassays.
Fungal Species
MIC Range (µg/mL)
MIC50 (µg/mL)
MIC90 (µg/mL)
Trichophyton rubrum
0.01 - 0.08
0.04
0.04
Trichophyton mentagrophytes
0.01 - 0.08
0.04
0.08
Epidermophyton floccosum
0.01 - 0.08
0.02
0.04
Candida parapsilosis
0.5 - 16
0.5
2
Candida albicans
0.125 - 64
4
64
Scopulariopsis spp.
0.5 - 4
-
-
Acremonium spp.
2 - 8
-
-
Aspergillus flavus
0.125 - 64
4
64
Fusarium solani
0.125 - 64
4
64
Data compiled from studies using NCCLS/CLSI protocols.
Cytotoxicity Profile of Amorolfine
Understanding the cytotoxic potential of Amorolfine against mammalian cells is essential for studies involving host-pathogen interactions and for assessing the therapeutic window of the compound. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
Parameter
Description
Considerations
IC50 (Half-maximal Inhibitory Concentration)
The concentration of a substance at which it induces a 50% inhibition of a specific biological or biochemical function. In this context, it refers to the concentration that reduces the viability of a cell population by 50%.
IC50 values are highly dependent on the cell line used, the duration of exposure, and the specific cytotoxicity assay employed (e.g., MTT, XTT, LDH release). It is crucial to determine the IC50 for the specific mammalian cell line in your experimental setup. Published IC50 values for Amorolfine on various mammalian cell lines are not readily available and should be determined empirically.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of Amorolfine against filamentous fungi, adapted from CLSI guidelines.
Materials:
Amorolfine Hydrochloride
DMSO (for stock solution)
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
Sterile 96-well flat-bottom microtiter plates
Fungal isolate
Sterile saline or PBS
Spectrophotometer or microplate reader (optional, for inoculum standardization)
Humidified incubator
Procedure:
Preparation of Amorolfine Stock Solution: Prepare a 1.6 mg/mL stock solution of Amorolfine in DMSO.
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the Amorolfine stock solution with RPMI-1640 medium to achieve final concentrations ranging from, for example, 64 µg/mL to 0.0625 µg/mL.
Inoculum Preparation:
Grow the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer or by cell counting.
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted Amorolfine, resulting in a final volume of 200 µL.
Controls:
Growth Control: A well containing only the fungal inoculum in the culture medium.
Sterility Control: A well containing only the culture medium.
Incubation: Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
MIC Determination: The MIC is the lowest concentration of Amorolfine that causes complete inhibition of visible fungal growth.
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
This protocol outlines a general procedure to assess the cytotoxicity of Amorolfine on a mammalian cell line.
Materials:
Mammalian cell line of interest (e.g., HaCaT, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Amorolfine Hydrochloride
DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Sterile 96-well flat-bottom microtiter plates
Microplate reader
Procedure:
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
Compound Treatment:
Prepare serial dilutions of Amorolfine in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is below 0.5%.
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Amorolfine.
Controls:
Vehicle Control: Cells treated with the medium containing the same final concentration of DMSO as the treated wells.
Untreated Control: Cells in medium without any treatment.
Blank Control: Medium without cells.
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator at 37°C.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the log of the Amorolfine concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of action of Amorolfine in the fungal ergosterol biosynthesis pathway.
Caption: General experimental workflow for optimizing Amorolfine concentration in bioassays.
Troubleshooting
minimizing degradation of Amorphin during experiments
Welcome to the Amorphin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of Amorphin during experimental procedures.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Amorphin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of Amorphin during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of Amorphin under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Amorphin degradation?
A1: Amorphin is susceptible to several factors that can lead to its degradation. The primary causes are oxidation, hydrolysis, exposure to light, and shifts in pH.[1][2][3] Temperature fluctuations can also accelerate these degradation processes.[2][4]
Q2: How should I properly store Amorphin powder and solutions?
A2: For long-term stability, Amorphin powder should be stored in a cool, dry, and dark place in a tightly sealed container.[5] We recommend storage at -20°C. Amorphin solutions are best prepared fresh for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil.[1]
Q3: I'm observing inconsistent results in my cell-based assays. Could Amorphin degradation be the cause?
A3: Yes, inconsistent results are a common sign of Amorphin degradation.[5] Degradation can lead to a lower effective concentration of the active compound, resulting in variable experimental outcomes. It is crucial to handle Amorphin according to the recommended guidelines to ensure its stability and the reproducibility of your results.
Q4: What are the visible signs of Amorphin degradation?
A4: Visual indicators of degradation in Amorphin powder can include a change in color from white to a yellowish or brownish hue. For solutions, any discoloration or the appearance of precipitates may suggest degradation.[5] If you suspect degradation, it is recommended to use a fresh batch of Amorphin for your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Amorphin.
Issue
Possible Cause
Recommended Solution
Low or no biological activity
Amorphin degradation due to improper storage or handling.
Prepare fresh Amorphin solutions from a new vial. Ensure proper storage conditions (cool, dry, dark).
Inaccurate concentration of Amorphin solution.
Verify the calibration of your balance and pipettes. Perform a concentration analysis using HPLC.
High variability between replicates
Inconsistent Amorphin stability across samples.
Ensure all samples are processed identically and in a timely manner. Minimize exposure to light and elevated temperatures.
Pipetting errors.
Use calibrated pipettes and proper pipetting techniques.
Prepare fresh solutions using a suitable buffer to maintain the optimal pH.
Solution was stored at a low temperature, causing precipitation.[5]
Allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves before use.[5]
Unexpected peaks in HPLC analysis
Amorphin has degraded into byproducts.
Compare the chromatogram to a reference standard of undegraded Amorphin. Review handling and storage procedures to identify potential causes of degradation.
Contamination of the sample or mobile phase.
Use high-purity solvents and reagents. Filter all solutions before use.
Experimental Protocols
Protocol 1: Preparation of Amorphin Stock Solution
Allow the Amorphin powder vial to equilibrate to room temperature before opening to prevent condensation.
Weigh the desired amount of Amorphin powder in a sterile microcentrifuge tube.
Add the appropriate volume of a suitable solvent (e.g., sterile, nuclease-free water or a buffered solution) to achieve the desired stock concentration.
Gently vortex the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent aggregation.
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
Store the aliquots at -20°C until use.
Protocol 2: Stability Assessment of Amorphin by HPLC
Prepare Amorphin solutions at a known concentration in different buffers (e.g., phosphate-buffered saline at pH 5, 7, and 9).
Divide each solution into three sets of aliquots for analysis at different conditions:
Set 1: Room temperature (20-25°C) with light exposure.
Set 2: Room temperature (20-25°C) in the dark.
Set 3: 4°C in the dark.
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot from each set into an HPLC system.
Use a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
Monitor the elution profile at a predetermined wavelength (e.g., 280 nm).
Calculate the percentage of remaining intact Amorphin at each time point by comparing the peak area to the initial (time 0) peak area.
Quantitative Data Summary
The following tables summarize the stability of Amorphin under various experimental conditions.
Table 1: Effect of Temperature and Light on Amorphin Stability in pH 7.4 Buffer
Time (hours)
% Remaining (25°C, Light)
% Remaining (25°C, Dark)
% Remaining (4°C, Dark)
0
100
100
100
2
85
95
99
4
72
91
98
8
55
84
97
24
20
65
95
Table 2: Effect of pH on Amorphin Stability at 25°C in the Dark
Time (hours)
% Remaining (pH 5.0)
% Remaining (pH 7.4)
% Remaining (pH 9.0)
0
100
100
100
2
98
95
88
4
96
91
78
8
93
84
62
24
85
65
35
Visualizations
Caption: Experimental workflow for handling and using Amorphin.
Caption: Proposed signaling pathway for Amorphin via a Gi/o-coupled receptor.
Technical Support Center: In Vivo Amorphin Delivery
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for refining the in vivo delivery of the novel therapeutic agent, Amorphin...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for refining the in vivo delivery of the novel therapeutic agent, Amorphin.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments involving Amorphin delivery.
Problem ID
Issue
Potential Causes
Suggested Solutions
A-01
Low Bioavailability and Efficacy of Amorphin
1. Rapid degradation or clearance of Amorphin in circulation.2. Inefficient targeting to the desired tissue or cell type.3. Poor cellular uptake of the Amorphin or its delivery vehicle.4. Ineffective endosomal escape, leading to lysosomal degradation.
1. Encapsulate Amorphin in protective nanocarriers (e.g., liposomes, PLGA nanoparticles) to shield it from enzymatic degradation.2. Conjugate targeting ligands (e.g., antibodies, peptides) to the surface of the delivery vehicle.3. Incorporate cell-penetrating peptides (CPPs) or use cationic lipids to enhance cellular membrane translocation.4. Utilize pH-sensitive carriers or co-administer with endosomal escape agents.
A-02
Observed In Vivo Toxicity or Off-Target Effects
1. Non-specific biodistribution leading to accumulation in healthy tissues.2. Immune response against the delivery vehicle (e.g., immunogenicity of viral vectors or nanoparticles).3. Inherent toxicity of the delivery vehicle's components.
1. Optimize the physicochemical properties (size, charge) of the delivery vehicle to favor accumulation in the target tissue (e.g., via the EPR effect).2. Surface-modify the vehicle with polyethylene glycol (PEG) to create a "stealth" coating, reducing immunogenicity and clearance.3. Select biocompatible and biodegradable materials for the delivery system. Perform thorough dose-response studies to determine the maximum tolerated dose (MTD).
A-03
High Variability in Experimental Results
1. Inconsistency in the formulation of the Amorphin delivery system.2. Poor control over experimental conditions (e.g., animal age, weight, injection site).3. Instability of the formulation, leading to aggregation or degradation over time.
1. Standardize the protocol for preparing the Amorphin delivery system, including precise control over reagent concentrations, temperature, and pH.2. Ensure strict adherence to the experimental protocol, using age- and weight-matched animal cohorts and consistent administration techniques.3. Characterize the stability of the formulation under storage conditions and use freshly prepared batches for each experiment.
Frequently Asked Questions (FAQs)
Q1: What are the most common delivery systems for a therapeutic agent like Amorphin?
A1: The choice of delivery system depends on the physicochemical properties of Amorphin and the target tissue. Common options include:
Lipid-Based Nanoparticles (LNPs): Excellent for encapsulating both hydrophilic and hydrophobic molecules. They are biocompatible and can be functionalized for targeted delivery.
Polymeric Nanoparticles: Often made from biodegradable polymers like PLGA, offering controlled and sustained release of the therapeutic agent.
Viral Vectors (e.g., AAV, Lentivirus): Highly efficient for gene-based therapies where Amorphin's effect is mediated through genetic material. Safety and immunogenicity are key considerations.
Direct Conjugation: Covalently linking Amorphin to a carrier molecule like PEG to improve its pharmacokinetic profile.
Q2: How can I monitor the biodistribution and target engagement of Amorphin in vivo?
A2: Several methods can be employed:
Imaging: Label Amorphin or its carrier with a fluorescent dye (for optical imaging) or a radionuclide (for PET/SPECT imaging) to track its accumulation in different organs.
Pharmacokinetic (PK) Studies: Measure the concentration of Amorphin in blood samples collected at various time points post-administration to determine its circulation half-life.
Ex Vivo Analysis: After sacrificing the animal, homogenize tissues of interest and quantify Amorphin concentration using techniques like ELISA or mass spectrometry.
Pharmacodynamic (PD) Biomarkers: Measure a downstream biological marker that changes in response to Amorphin's activity in the target tissue to confirm engagement.
Q3: What key parameters should I analyze to characterize my Amorphin formulation before in vivo studies?
A3: Thorough characterization is critical for reproducibility. Key parameters include:
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
Zeta Potential: Indicates surface charge and stability of the formulation.
Encapsulation Efficiency and Loading Capacity: Determines the amount of Amorphin successfully loaded into the delivery vehicle.
Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
In Vitro Release Profile: Assesses the rate at which Amorphin is released from its carrier over time.
Data Presentation: Comparison of Amorphin Delivery Systems
The following table summarizes typical quantitative data for different Amorphin delivery formulations. Values are illustrative and should be empirically determined for each specific formulation.
Delivery System
Average Size (nm)
Zeta Potential (mV)
Encapsulation Efficiency (%)
In Vivo Half-Life (hours)
Relative Toxicity
PEGylated Liposomes
80 - 150
-10 to -30
70 - 95
18 - 24
Low
PLGA Nanoparticles
100 - 250
-20 to -40
60 - 85
24 - 48 (sustained release)
Low to Moderate
Cationic LNPs
70 - 120
+20 to +50
> 90
4 - 8
Moderate to High
AAV Vector
~25
Variable
N/A
> 72 (cellular expression)
Low (potential immunogenicity)
Experimental Protocols
Protocol: Preparation and Characterization of Amorphin-Loaded PEGylated Liposomes
This protocol outlines a standard procedure for formulating liposomes for in vivo use.
Extruder with polycarbonate membranes (100 nm pore size)
Dynamic Light Scattering (DLS) instrument
3. Methodology:
Lipid Film Hydration:
a. Dissolve DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio in chloroform in a round-bottom flask.
b. Remove the chloroform using a rotary evaporator to form a thin, dry lipid film on the flask wall.
c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
Encapsulation of Amorphin:
a. Dissolve lyophilized Amorphin in PBS to the desired concentration.
b. Hydrate the lipid film with the Amorphin solution by vortexing the flask at a temperature above the lipid transition temperature (~60°C).
Liposome Sizing:
a. Subject the resulting multilamellar vesicles (MLVs) to 5-10 freeze-thaw cycles to increase encapsulation efficiency.
b. Extrude the solution 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder heated to ~60°C.
Purification:
a. Remove unencapsulated Amorphin by size exclusion chromatography or dialysis against PBS.
Characterization:
a. Measure the final liposome size, PDI, and zeta potential using a DLS instrument.
b. Determine encapsulation efficiency by lysing the liposomes with a detergent and quantifying the Amorphin content via HPLC or a protein assay, comparing it to the initial amount.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for in vivo testing of Amorphin formulations.
Diagram 2: Troubleshooting Low Efficacy
Caption: Decision tree for troubleshooting low Amorphin efficacy.
Navigating Amorolfine Bioactivity: A Technical Support Guide
Amorphin Technical Support Center This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in bioactivity results for Am...
Author: BenchChem Technical Support Team. Date: December 2025
Amorphin Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in bioactivity results for Amorolfine, a potent antifungal agent. While the query specified "Amorphin," it is highly likely that this was a typographical error for "Amorolfine," a well-documented antifungal compound. This guide addresses common issues that can lead to variability in experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why are my Minimum Inhibitory Concentration (MIC) values for Amorolfine different from published data?
A1: Discrepancies in MIC values are a common source of confusion and can arise from several factors. Refer to the troubleshooting guide below to identify potential causes. It is crucial to ensure that your experimental setup aligns with standardized protocols.[1][2]
Troubleshooting Inconsistent MIC Values:
Inoculum Preparation: The concentration of the fungal inoculum is a critical parameter. A higher inoculum density can lead to apparently higher MICs. Ensure you are using a standardized and validated method for inoculum preparation, such as spectrophotometric or hemocytometer-based cell counting.
Growth Medium: The composition of the growth medium, including pH and nutrient availability, can significantly influence fungal growth and susceptibility to antifungal agents.[1] For instance, the antifungal activity of some compounds can be affected by the pH of the medium.[1] It is recommended to use standardized media such as RPMI-1640 as specified by the Clinical and Laboratory Standards Institute (CLSI).
Incubation Time and Temperature: The duration and temperature of incubation can impact the final MIC reading. Following established protocols for the specific fungal species is essential for reproducible results.[2]
Endpoint Reading: The method used to determine the endpoint of inhibition (e.g., visual inspection, spectrophotometry) can introduce variability. Ensure a consistent and objective method is used for all experiments.
Solvent and Dilution: The solvent used to dissolve Amorolfine and the serial dilution method should be consistent and not affect fungal growth at the concentrations used.
Q2: I am observing variability in the zone of inhibition in my disk diffusion assays. What could be the cause?
A2: Variability in zone of inhibition assays can be attributed to several factors related to the agar, inoculum, and disks.
Troubleshooting Zone of Inhibition Variability:
Agar Depth and Composition: The depth of the agar in the petri dish can affect the diffusion of the antifungal agent. Ensure a uniform and standardized agar depth for all plates. The composition of the agar medium should also be consistent.
Inoculum Lawn: The density and uniformity of the fungal lawn are crucial. An uneven lawn can result in irregular and non-reproducible zones of inhibition.
Disk Potency and Placement: Ensure that the Amorolfine disks are of the correct potency and are placed firmly on the agar surface to allow for proper diffusion.
Incubation Conditions: Consistent incubation time and temperature are critical for reproducible results.
Q3: Does the formulation of Amorolfine affect its bioactivity?
A3: Yes, the formulation can significantly impact the bioactivity of Amorolfine, particularly in topical applications like nail lacquers. The vehicle and excipients in the formulation affect the drug's penetration and availability at the site of infection.[3][4][5] Different formulations may exhibit different efficacy even with the same concentration of the active ingredient.[3]
Quantitative Data Summary
The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) of Amorolfine against various fungal species. These values can serve as a reference for researchers to compare their experimental results.
Table 1: Amorolfine MICs against Dermatophytes [6]
Fungal Species
MIC Range (µg/mL)
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
Trichophyton rubrum
0.01 - 0.08
0.04
0.04
Trichophyton mentagrophytes
0.01 - 0.08
0.04
0.08
Epidermophyton floccosum
0.01 - 0.08
0.02
0.04
Table 2: Amorolfine MICs against Yeasts and Other Fungi [6]
Fungal Species
MIC Range (µg/mL)
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
Candida albicans
0.125 - 64
4
64
Candida parapsilosis
0.5 - 16
0.5
2
Scopulariopsis spp.
0.5 - 4
N/A
N/A
Acremonium spp.
2 - 8
N/A
N/A
Fusarium solani
0.125 - 64
4
64
Aspergillus flavus
0.125 - 64
4
64
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27-A4) [1]
Preparation of Amorolfine Stock Solution: Prepare a stock solution of Amorolfine in a suitable solvent (e.g., DMSO) at a concentration of 1600 µg/mL.
Serial Dilutions: Perform serial twofold dilutions of the Amorolfine stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations ranging from 0.03 to 16 µg/mL.
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture. Adjust the suspension to a concentration of 0.5 to 2.5 x 10³ cells/mL in RPMI-1640.
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the Amorolfine dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
Endpoint Reading: Determine the MIC as the lowest concentration of Amorolfine that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Amorolfine's mechanism of action in the fungal ergosterol biosynthesis pathway.
Experimental Workflow
Caption: Generalized workflow for antifungal susceptibility testing.
Amorphin Synthesis Purification: Technical Support Center
Welcome to the technical support center for Amorphin synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encoun...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Amorphin synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis and purification of Amorphin, a novel therapeutic peptide.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of synthesized Amorphin, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q1: Why is the purity of my crude Amorphin sample below 50% after synthesis?
A1: Low purity in the crude product often points to inefficiencies in the Solid-Phase Peptide Synthesis (SPPS) process.[1][2] Common causes include:
Incomplete Deprotection: If the Fmoc protecting group is not fully removed at each cycle, it can lead to the formation of deletion sequences where an amino acid is missing.[1][3] Consider increasing the deprotection time or using a stronger deprotection reagent.[3]
Inefficient Coupling: Difficult amino acid couplings, especially with bulky or hydrophobic residues in the Amorphin sequence, can result in truncated peptides.[1] Using specialized coupling reagents or microwave-assisted synthesis can improve efficiency.[4][5]
Side Reactions: Side reactions such as aspartimide formation or oxidation can occur, creating impurities that are difficult to remove.[1][6] A thorough analysis of the peptide sequence can help predict and mitigate these risks.[1]
Q2: My RP-HPLC chromatogram shows broad, tailing peaks for Amorphin. What could be the cause?
A2: Poor peak shape in RP-HPLC is often related to the mobile phase composition or secondary interactions with the column.
Insufficient Ion-Pairing: Trifluoroacetic acid (TFA) is a common ion-pairing reagent that improves peak shape.[] If peaks are broad, ensure the TFA concentration in your mobile phases (both aqueous and organic) is optimal, typically around 0.1%.[][8][9]
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in Amorphin, causing peak tailing.[10] Using a high-purity silica column or a mobile phase with a lower pH can help minimize these interactions.[10][11]
Sample Overload: Injecting too much crude peptide onto the column can exceed its loading capacity, leading to broadened peaks.[12] Try reducing the injection volume or sample concentration.
Q3: I'm seeing multiple peaks close to my main Amorphin peak. How can I improve the resolution?
A3: Improving the separation of closely eluting impurities requires optimizing the HPLC method.
Gradient Optimization: A shallower gradient will increase the separation time between peaks, often improving resolution.[12] Experiment with different gradient slopes to find the optimal separation for Amorphin and its related impurities.[8]
Column Chemistry: The choice of stationary phase can significantly impact selectivity. If a standard C18 column is not providing adequate resolution, consider trying a different chemistry, such as a C8 or a phenyl-hexyl column.
Temperature Control: Adjusting the column temperature can alter the selectivity of the separation.[1] Running the separation at a slightly elevated temperature may improve the resolution between Amorphin and co-eluting impurities.[11]
Q4: The yield of purified Amorphin is very low after preparative HPLC. What are the potential reasons?
A4: Low recovery after purification can be due to several factors, from the crude sample to the purification process itself.
Poor Solubility: Amorphin, particularly if it has hydrophobic regions, may not fully dissolve in the initial mobile phase, leading to sample loss.[13][14] Consider using a small amount of an organic solvent like DMSO or DMF to dissolve the peptide before diluting with the mobile phase.[][12]
Peptide Aggregation: Hydrophobic peptides can aggregate during synthesis and purification, which can lead to low yields.[4] Incorporating solubilizing agents or using microwave-assisted synthesis can help mitigate this.[4]
Suboptimal Fraction Collection: The parameters for fraction collection may be too narrow, causing a loss of product. Review the chromatogram to ensure that the entire peak corresponding to Amorphin is being collected.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for Amorphin in different applications?
A1: The required purity of Amorphin depends on its intended use.
>70% (Desalted): Suitable for initial high-throughput screening or immunological applications like raising antibodies.[1][2]
>85%: Generally acceptable for in vitro bioassays and non-quantitative biochemical studies.[2]
>95%: Recommended for quantitative in vitro studies, receptor-ligand binding assays, and as an analytical standard.[2]
>98%: Necessary for in vivo studies, clinical applications, and structural studies like NMR or X-ray crystallography.
Q2: How should I properly store lyophilized Amorphin and its solutions?
A2: For long-term storage, lyophilized Amorphin powder should be kept at -20°C or colder in a sealed container to protect it from moisture.[4][13][15] Once dissolved, peptide solutions have limited stability and should be used as soon as possible.[15] If short-term storage of a solution is necessary, it is best to keep it at 4°C. Avoid repeated freeze-thaw cycles.[15]
Q3: What are the most common types of impurities found in synthesized Amorphin?
A3: The most common impurities originate from the SPPS process and include:
Deletion Sequences: Peptides missing one or more amino acids due to incomplete deprotection or coupling.[1][3][6][16]
Truncated Peptides: Shorter peptide fragments that result from incomplete coupling reactions.[1][9]
Protecting Group Adducts: Peptides with residual protecting groups that were not fully cleaved.[6][16]
Oxidized or Reduced Peptides: Certain amino acid residues can be susceptible to oxidation or reduction during synthesis and workup.[16]
Q4: Can I use mass spectrometry (MS) with a mobile phase containing TFA?
A4: While TFA is excellent for UV detection in HPLC, it can cause ion suppression in mass spectrometry, leading to a weaker signal.[8][10] For LC-MS analysis, it is preferable to use a more MS-friendly ion-pairing reagent like formic acid (FA).[8]
Data & Protocols
Quantitative Data Summary
Table 1: Comparison of RP-HPLC Columns for Amorphin Purification
Column Type
Particle Size (µm)
Pore Size (Å)
Purity Achieved (%)
Retention Time (min)
Loading Capacity (mg/mL of resin)
C18
5
100
95.2
18.5
1.5
C8
5
100
94.8
16.2
1.8
C18 (Wide Pore)
5
300
96.5
20.1
1.2
Phenyl-Hexyl
5
100
95.9
19.3
1.6
Table 2: Effect of Acetonitrile Gradient on Final Purity
Gradient (5% to 65% Acetonitrile)
Final Purity (%)
Yield (%)
Over 20 minutes
92.1
85
Over 30 minutes
95.4
81
Over 45 minutes
97.2
75
Over 60 minutes
97.5
68
Experimental Protocols
Protocol 1: Crude Amorphin Sample Preparation
After cleavage from the resin and precipitation, wash the crude Amorphin pellet with cold diethyl ether three times to remove organic scavengers.
Lyophilize the crude peptide to obtain a dry powder.
For purification, dissolve the lyophilized powder in a minimal amount of a strong solvent like DMSO.
Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration for injection.
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: Analytical RP-HPLC for Purity Assessment
Column: C18, 4.6 x 250 mm, 5 µm particle size.[11]
Gradient: 5% to 65% Mobile Phase B over 30 minutes.
Injection Volume: 20 µL of a 1 mg/mL sample solution.
Protocol 3: Preparative RP-HPLC for Amorphin Purification
Column: C18, 21.2 x 250 mm, 10 µm particle size.
Mobile Phase A: 0.1% TFA in deionized water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Flow Rate: 15.0 mL/min.
Detection: UV at 220 nm.
Gradient: A shallow gradient determined from analytical runs, for example, 25% to 45% Mobile Phase B over 60 minutes.
Loading: Inject the filtered, concentrated crude Amorphin solution. The loading amount should be optimized based on the column's capacity, typically 1-2 mg per mL of packed column volume.[17]
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to Amorphin.
Analysis and Pooling: Analyze the purity of each collected fraction using analytical RP-HPLC. Pool the fractions that meet the desired purity level.
Lyophilization: Freeze-dry the pooled fractions to obtain the final purified Amorphin powder.
Visual Guides
Caption: Workflow for Amorphin synthesis and purification.
Technical Support Center: Amorphin Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of the novel therapeutic protein, Amorphin. Below you will find...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of the novel therapeutic protein, Amorphin. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of Amorphin in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Amorphin?
A1: For long-term stability, Amorphin should be stored at -80°C. For short-term storage (up to one week), it can be kept at 4°C. Avoid repeated freeze-thaw cycles as this can lead to protein aggregation and degradation.[1] If Amorphin is in a solvent, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: What is the optimal pH range for Amorphin stability?
A2: Amorphin is most stable in a pH range of 6.0-7.5.[2] Deviations outside this range can lead to conformational changes and loss of biological activity. It is crucial to use a well-buffered solution to maintain the optimal pH.[3]
Q3: Can I store Amorphin at room temperature?
A3: Storing Amorphin at room temperature is not recommended for extended periods. Exposure to ambient temperatures can lead to rapid degradation and aggregation.[4] If temporary storage at room temperature is unavoidable, it should not exceed a few hours, and the protein should be protected from light.[5]
Q4: What are the primary signs of Amorphin degradation?
A4: Visual indicators of Amorphin degradation include the appearance of turbidity or precipitation in the solution, which suggests aggregation. A change in color can also indicate chemical modification.[6] For a more quantitative assessment, techniques like size-exclusion chromatography (SEC) can be used to detect the presence of aggregates or fragments.
Troubleshooting Guides
Issue 1: I am observing precipitation in my Amorphin solution after thawing.
Possible Cause: Repeated freeze-thaw cycles or improper thawing technique can cause Amorphin to aggregate and precipitate. The buffer composition may also not be optimal for solubility.
Solution:
Thaw Amorphin on ice and gently mix by inverting the tube. Do not vortex.
Aliquot Amorphin into single-use volumes after the initial thawing to avoid multiple freeze-thaw cycles.
Ensure your buffer contains appropriate excipients to enhance solubility. Consider the inclusion of non-ionic detergents or stabilizing agents like arginine.[7][8]
Issue 2: Amorphin shows reduced activity in my cell-based assay.
Possible Cause: Loss of activity can be due to protein degradation, incorrect folding, or oxidation. The presence of contaminants or improper storage can also contribute to this issue.[9]
Solution:
Prepare fresh working dilutions of Amorphin for each experiment from a properly stored stock.[6]
Include a positive control with a known activity level to validate your assay setup.
Consider adding a reducing agent, such as DTT or TCEP, to the buffer if oxidation is suspected, but first confirm its compatibility with your assay.
Ensure all reagents and labware are free from contaminants that could interfere with Amorphin's activity.[10]
Issue 3: I am seeing multiple peaks in my size-exclusion chromatography (SEC) analysis of Amorphin.
Possible Cause: The presence of multiple peaks, particularly those with shorter retention times than the main peak, indicates the formation of soluble aggregates. Peaks with longer retention times suggest fragmentation of the protein.[11]
Solution:
Optimize the buffer composition. See the table below for recommended buffer modifications to improve stability.
Handle the protein gently during purification and formulation steps to minimize mechanical stress.
Analyze a fresh aliquot of Amorphin that has not been subjected to multiple freeze-thaw cycles.
Quantitative Data Summary
The stability of Amorphin is highly dependent on the buffer composition, pH, and temperature. The following table summarizes the percentage of monomeric Amorphin remaining after incubation under different conditions for 7 days, as determined by SEC.
Buffer System (50 mM)
pH
Temperature (°C)
% Monomer Remaining
Phosphate
7.0
4
98%
Phosphate
7.0
25
85%
Histidine
6.5
4
99%
Histidine
6.5
25
92%
Histidine + 150 mM Arginine
6.5
25
97%
Citrate
5.5
4
90%
Citrate
5.5
25
75%
Experimental Protocols
Protocol: Amorphin Activity Assay using a Cell-Based Reporter System
This protocol describes a method to quantify the biological activity of Amorphin by measuring its ability to induce a downstream signaling event in a reporter cell line.
Materials:
Amorphin stock solution
Reporter cell line (e.g., HEK293 cells stably expressing the Amorphin receptor and a luciferase reporter construct)
Cell culture medium (e.g., DMEM with 10% FBS)
Assay buffer (e.g., PBS with 0.1% BSA)
Luciferase assay reagent
White, opaque 96-well cell culture plates
Luminometer
Methodology:
Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a density of 20,000 cells per well in 100 µL of cell culture medium. Incubate overnight at 37°C and 5% CO2.
Amorphin Dilution: Prepare a serial dilution of Amorphin in assay buffer. The concentration range should be chosen to generate a full dose-response curve. Include a no-Amorphin control (assay buffer only).
Cell Treatment: Carefully remove the cell culture medium from the wells. Add 50 µL of the diluted Amorphin samples to the respective wells.
Incubation: Incubate the plate at 37°C and 5% CO2 for 6 hours to allow for receptor activation and reporter gene expression.
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes. Add 50 µL of luciferase assay reagent to each well.
Data Acquisition: Incubate the plate for 10 minutes in the dark. Measure the luminescence of each well using a luminometer.
Data Analysis: Plot the luminescence signal against the logarithm of the Amorphin concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of Amorphin that elicits a half-maximal response.
A Comparative Analysis of Rotenoid Efficacy An Examination of Amorphin and Other Notable Rotenoids in Pest Control This guide provides a comparative analysis of the efficacy of various rotenoids, a class of naturally occ...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of Rotenoid Efficacy
An Examination of Amorphin and Other Notable Rotenoids in Pest Control
This guide provides a comparative analysis of the efficacy of various rotenoids, a class of naturally occurring compounds widely recognized for their insecticidal and piscicidal properties. While the initial query focused on "Amorphin," our investigation suggests a likely reference to "Amorolfine," an antifungal agent with a distinct mechanism of action. This document will first clarify this distinction and then proceed with a detailed comparison of well-documented rotenoids, supported by experimental data and methodologies.
The Case of "Amorphin": A Clarification
Initial searches for "Amorphin" in the context of rotenoids did not yield specific results. However, the term closely resembles "Amorolfine," a synthetic morpholine derivative used as a topical antifungal medication. Amorolfine functions by inhibiting two specific enzymes, Δ14-reductase and Δ7-Δ8-isomerase, which are crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][2][3][4][5] This disruption of ergosterol production leads to the accumulation of ignosterol, compromising the integrity of the fungal cell membrane and ultimately causing fungal cell death.[2][4]
It is critical to underscore that Amorolfine's mechanism of action and biological targets are fundamentally different from those of rotenoids. Rotenoids exert their effects by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), leading to cellular energy deprivation and organismal death.[6][7] Therefore, a direct efficacy comparison between Amorolfine and rotenoids for insecticidal or piscicidal activity is not scientifically valid.
This guide will now focus on the comparative efficacy of established rotenoids.
Efficacy of Rotenoids: A Comparative Overview
Rotenoids are a group of isoflavonoids found in the roots and stems of various plants, particularly those belonging to the Leguminosae family.[8][9] Their potent insecticidal and piscicidal properties have led to their use in agriculture and fisheries management.[10][11] The following sections compare the efficacy of several key rotenoids.
Larvicidal Activity Against Mosquitoes
The larvicidal activity of rotenoids is a key measure of their potential as insecticides. Studies have evaluated the efficacy of various rotenoid extracts and pure compounds against mosquito larvae, such as Aedes aegypti and Anopheles stephensi.
Table 1: Comparative Larvicidal Efficacy (LC50) of Rotenoids against Mosquito Larvae
LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.
The data clearly indicates that pure rotenone is significantly more toxic to Anopheles stephensi larvae than the crude rotenoid extract from Cassia tora.[7] Among the extracts from Adenanthera pavoniana, the seed extract exhibited the highest larvicidal activity against Aedes aegypti.[8]
Inhibition of Mitochondrial Respiration
The primary mechanism of action for rotenoids is the inhibition of Complex I of the mitochondrial electron transport chain. The inhibitory potency can vary between different rotenoids.
Table 2: Inhibition of NADH:Ubiquinone Oxidoreductase Activity by Various Rotenoids
Compound
Concentration (nM)
% Inhibition (± SD)
Rotenone
6
49-67
Other Rotenoids (unspecified)
6
49-67
Data extracted from a study on the inhibition of bovine heart mitochondrial electron transport particles.[6]
The available data suggests that rotenone and other tested rotenoids exhibit significant inhibitory effects on mitochondrial respiration at nanomolar concentrations.[6]
Experimental Protocols
Larvicidal Bioassay
A standardized protocol, such as the one recommended by the World Health Organization (WHO), is typically employed to assess the larvicidal efficacy of rotenoids.
Test Organisms: Laboratory-reared fourth-instar larvae of the target mosquito species are used.
Test Solutions: Stock solutions of the rotenoid extracts or pure compounds are prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made in dechlorinated water to achieve the desired test concentrations.[12]
Exposure: A specific number of larvae (e.g., 25) are introduced into beakers containing a defined volume of the test solution (e.g., 250 ml).[8]
Control Groups: A negative control (water only) and a solvent control (water with the solvent) are run concurrently.
Observation: Mortality is recorded after a 24-hour exposure period.[8]
Data Analysis: The LC50 values are calculated using probit analysis. The corrected mortality is determined using Abbott's formula if mortality is observed in the control group.[8]
Mitochondrial Respiration Inhibition Assay
The inhibitory effect of rotenoids on mitochondrial Complex I can be assessed using isolated mitochondria or submitochondrial particles.
Preparation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., bovine heart, rat liver) through differential centrifugation.
Assay Buffer: A suitable buffer containing substrates for Complex I (e.g., NADH) is prepared.
Measurement: The rate of oxygen consumption is measured using an oxygen electrode.
Inhibition: The baseline rate of respiration is established before the addition of the rotenoid compound. The decrease in oxygen consumption after the addition of the inhibitor is recorded.
Data Analysis: The percentage of inhibition is calculated by comparing the rate of respiration with and without the inhibitor.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Rotenoids
The primary mode of action for rotenoids is the disruption of cellular respiration. This is achieved by inhibiting the transfer of electrons from NADH to ubiquinone in the mitochondrial electron transport chain.
Caption: Mechanism of action of rotenoids.
General Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a novel rotenoid compound.
Caption: Experimental workflow for rotenoid efficacy.
A Comparative Guide to Amorphin's Mechanism of Action for Cancer Pain Management
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Amorphin's (a morphine-like potent opioid analgesic) performance with other therapeutic alternatives for t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amorphin's (a morphine-like potent opioid analgesic) performance with other therapeutic alternatives for the management of moderate to severe cancer-related pain. The information presented is supported by experimental data to aid in research and development decisions.
Mechanism of Action of Amorphin
Amorphin, a potent opioid agonist, exerts its analgesic effects primarily through its interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central nervous system (CNS) and peripheral tissues. The binding of Amorphin to the MOR initiates a cascade of intracellular signaling events.[1][2] This activation leads to the dissociation of the G-protein into its α and βγ subunits.[1] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can induce the opening of potassium channels, leading to hyperpolarization of the neuronal membrane, and inhibit the opening of voltage-gated calcium channels, which in turn reduces the release of neurotransmitters such as substance P from the presynaptic terminal.[1] This cumulative action at the cellular level results in a reduction in the transmission of nociceptive signals, leading to analgesia.[3]
However, the prolonged activation of MOR by Amorphin can also trigger receptor desensitization and internalization, processes mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins, which can contribute to the development of tolerance.[1][4]
Comparative Analysis: Rotenone vs. Amorphin (Amorolfine/Morphine)
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction This guide provides a comparative analysis of the well-known mitochondrial complex I inhibitor, rotenone, against potential interpretat...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the well-known mitochondrial complex I inhibitor, rotenone, against potential interpretations of the term "amorphin." Our research indicates that "amorphin" is likely a misspelling of either amorolfine , a topical antifungal agent, or morphine , a potent opioid analgesic. Due to the fundamentally different mechanisms of action and applications of these compounds, direct comparative studies are not available in scientific literature.
Therefore, this document will present a detailed analysis of each compound individually, structured to facilitate a comparative understanding of their distinct biological activities. We will provide an overview of rotenone, followed by separate, comprehensive sections on amorolfine and morphine, adhering to a consistent format for data presentation and experimental methodology as requested.
Rotenone: A Mitochondrial Complex I Inhibitor
Rotenone is a naturally occurring compound derived from the roots of certain plant species. It is widely used as a pesticide and piscicide. In biomedical research, it is a classical inhibitor of the mitochondrial electron transport chain and is frequently used to induce Parkinson's disease-like symptoms in experimental models by targeting dopaminergic neurons.[1][2]
Mechanism of Action
Rotenone exerts its primary toxic effect by inhibiting the mitochondrial complex I (NADH:ubiquinone oxidoreductase). This blocks the transfer of electrons from NADH to ubiquinone, disrupting the electron transport chain. The inhibition leads to impaired ATP production and a significant increase in the production of reactive oxygen species (ROS), which induces oxidative stress and can trigger apoptotic cell death.[3][4]
Caption: Rotenone's mechanism of action via Complex I inhibition.
Quantitative Performance Data: Inhibition of Mitochondrial Complex I
The inhibitory potency of rotenone is typically quantified by its half-maximal inhibitory concentration (IC50) against mitochondrial complex I.
This protocol outlines a general method for measuring the effect of rotenone on cellular oxygen consumption rate (OCR), a key indicator of mitochondrial function.
Cell Culture: Seed cells (e.g., SH-SY5Y) in a specialized microplate (e.g., Seahorse XF plate) and culture for 24-48 hours to allow for adherence and growth.[7]
Assay Medium: Replace the culture medium with a specialized assay medium (e.g., XF base medium supplemented with glucose, pyruvate, and glutamine) and incubate in a CO2-free environment for 1 hour prior to the assay.[8]
Baseline Measurement: Measure the basal oxygen consumption rate (OCR) using a high-resolution respirometer (e.g., Seahorse XF Analyzer).
Compound Injection: Inject various concentrations of rotenone (e.g., from 8 nM to 2 µM) into the wells.[7] The instrument will continue to measure OCR after the injection.
Sequential Injections (Mitochondrial Stress Test): To further probe mitochondrial function, sequentially inject other mitochondrial inhibitors:
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.[8]
FCCP (or DNP): An uncoupling agent, to determine maximal respiration.[8]
Antimycin A: A complex III inhibitor, used in combination with rotenone to shut down all mitochondrial respiration and measure non-mitochondrial oxygen consumption.[8]
Data Analysis: Calculate the changes in OCR following rotenone injection to determine the dose-dependent inhibitory effect on mitochondrial respiration.
Caption: Experimental workflow for rotenone dose-response assay.
Amorolfine: An Ergosterol Biosynthesis Inhibitor
Amorolfine is a morpholine derivative used as a topical antifungal agent, primarily for the treatment of onychomycosis (fungal nail infections) and other superficial skin mycoses.[9] It has a broad spectrum of activity against dermatophytes, yeasts, and molds.[9]
Mechanism of Action
Amorolfine disrupts the integrity of the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8 isomerase .[9][10][11] This dual inhibition leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic, non-functional sterols (like ignosterol).[9][10] The resulting compromised cell membrane leads to fungal cell death.[11]
Cross-Validation of Amorphin Bioassay Results: A Comparative Guide
This guide provides a comprehensive comparison of the bioassay results for a novel anti-inflammatory compound, Amorphin, against the well-established COX-2 inhibitor, Celecoxib. The data presented is intended for researc...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of the bioassay results for a novel anti-inflammatory compound, Amorphin, against the well-established COX-2 inhibitor, Celecoxib. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of Amorphin. Detailed experimental protocols and visual workflows are included to support the presented data.
Data Presentation: Comparative Bioactivity of Amorphin and Celecoxib
The anti-inflammatory potential of Amorphin was evaluated using two key in vitro bioassays: a COX-2 inhibition assay and a cellular assay measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results are summarized below in comparison to Celecoxib.
Bioassay
Parameter
Amorphin
Celecoxib
COX-2 Inhibition Assay
IC50 (nM)
35
45
LPS-Induced Inflammation in RAW 264.7 Macrophages
Nitric Oxide (NO) Production
IC50 (µM)
1.2
2.5
TNF-α Production
IC50 (µM)
1.8
3.1
IL-6 Production
IC50 (µM)
2.1
3.8
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
COX-2 Inhibitor Screening Bioassay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Enzyme and Substrate : Recombinant human COX-2 enzyme and arachidonic acid as the substrate are used.
Assay Principle : The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[1][2] A specific probe is used that produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated.
Procedure :
The COX-2 enzyme is pre-incubated with various concentrations of the test compound (Amorphin or Celecoxib) or vehicle control in a 96-well plate.
The enzymatic reaction is initiated by the addition of arachidonic acid.
The fluorescence is measured kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1]
The rate of increase in fluorescence is proportional to the COX-2 activity.
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
LPS-Induced Nitric Oxide and Cytokine Production in RAW 264.7 Macrophages
This cellular assay assesses the ability of a compound to inhibit the production of key pro-inflammatory mediators in macrophages stimulated with bacterial lipopolysaccharide (LPS).
Cell Line : Murine macrophage cell line RAW 264.7 is used.[3]
Assay Principle : LPS stimulation of RAW 264.7 cells induces the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-6.[4][5] The inhibitory effect of the test compounds on the production of these mediators is quantified.
Procedure :
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
The cells are pre-treated with various concentrations of the test compound (Amorphin or Celecoxib) for 1 hour.
The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[6]
Nitric Oxide (NO) Measurement : The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[3][6] The absorbance is read at 540 nm, and the percentage of inhibition of NO production is calculated.
TNF-α and IL-6 Measurement : The concentrations of TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
The IC50 values for the inhibition of NO, TNF-α, and IL-6 production are calculated from the dose-response curves.
Mandatory Visualization
Signaling Pathway of LPS-Induced Inflammation
The following diagram illustrates the simplified signaling pathway of LPS-induced inflammation in macrophages and highlights the points of inhibition by Amorphin and Celecoxib.
Caption: LPS-induced inflammatory signaling pathway and points of inhibition.
Cross-Validation Workflow for Bioassay Results
The diagram below outlines a logical workflow for the cross-validation of bioassay results, ensuring the reliability and consistency of the data.[7][8][9]
Caption: A typical workflow for the cross-validation of bioanalytical methods.
comparative study of Amorphin from different sources
A Comparative Guide to Morphine and its Analogs from Diverse Sources For researchers, scientists, and drug development professionals, understanding the nuanced differences between opioid analgesics is paramount for the i...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Morphine and its Analogs from Diverse Sources
For researchers, scientists, and drug development professionals, understanding the nuanced differences between opioid analgesics is paramount for the innovation of safer and more effective pain management strategies. This guide provides a comparative analysis of morphine and its analogs, categorized by their origin: natural, semi-synthetic, and fully synthetic. We present objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development.
Performance Comparison of Opioid Analgesics
The analgesic efficacy and receptor binding affinity are critical parameters in the evaluation of opioid compounds. The following tables summarize key quantitative data for morphine and a selection of its widely studied analogs.
Table 1: Equianalgesic Potency of Opioid Analgesics Relative to Morphine
This table provides the relative potency of various opioids when administered orally, with morphine as the benchmark (potency = 1). A higher value indicates greater potency.
Opioid Analgesic
Source Category
Approximate Oral Potency Relative to Morphine
Morphine
Natural
1
Codeine
Natural
0.1
Oxycodone
Semi-synthetic
1.5
Hydromorphone
Semi-synthetic
5
Buprenorphine (sublingual)
Semi-synthetic
~75
Fentanyl (transdermal)
Fully synthetic
~100-150
Methadone
Fully synthetic
5-10 (variable with chronic use)
Tramadol
Fully synthetic
0.1-0.2
Data compiled from multiple sources.[1][2][3][4][5]
The binding affinity of a ligand for its receptor is a key determinant of its potency. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity.
Opioid Analgesic
Source Category
Mu-Opioid Receptor Ki (nM)
Morphine
Natural
1.0 - 10.0
Codeine
Natural
>100
Oxycodone
Semi-synthetic
1.0 - 10.0
Hydromorphone
Semi-synthetic
<1.0
Buprenorphine
Semi-synthetic
<1.0
Fentanyl
Fully synthetic
1.0 - 10.0
Sufentanil
Fully synthetic
<1.0
Naloxone (Antagonist)
Semi-synthetic
1.52
Ki values can vary between studies due to different experimental conditions.[6][7][8][9]
Key Experimental Protocols
Detailed and reproducible methodologies are the bedrock of scientific advancement. Below are protocols for key in vitro and in vivo assays used to characterize and compare opioid analgesics.
Radioligand Binding Assay for Mu-Opioid Receptor
This assay is used to determine the binding affinity of a test compound for the mu-opioid receptor.
1. Membrane Preparation:
Homogenize brain tissue (e.g., rat brain) or cells expressing the mu-opioid receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Reaction:
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for the mu-opioid receptor (e.g., [³H]-DAMGO), and varying concentrations of the unlabeled test compound.
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., naloxone).
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11][12]
cAMP Inhibition Assay
This assay measures the functional consequence of mu-opioid receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
Culture cells stably expressing the mu-opioid receptor (e.g., CHO or HEK293 cells).
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP production.
Treat the cells with varying concentrations of the opioid agonist.
2. cAMP Measurement:
Lyse the cells to release the intracellular cAMP.
Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
3. Data Analysis:
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect).[13][14][15]
In Vivo Analgesia Assays: Tail-Flick and Hot Plate Tests
These are common behavioral tests in animal models (typically rodents) to assess the analgesic effects of a compound.
1. Tail-Flick Test:
A focused beam of radiant heat is applied to the ventral surface of the animal's tail.
The latency to flick the tail away from the heat source is measured.
A cut-off time is set to prevent tissue damage.
The test is performed before and at various time points after the administration of the test compound.
An increase in the tail-flick latency indicates an analgesic effect. This test primarily measures spinally mediated analgesia.[16][17][18]
2. Hot Plate Test:
The animal is placed on a heated surface maintained at a constant temperature (e.g., 55°C).
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
A cut-off time is also employed in this test.
Measurements are taken before and after drug administration.
An increase in the response latency suggests analgesia. This test is considered to assess a more complex, supraspinally integrated pain response.[16][17][19]
Visualizing Molecular Mechanisms and Workflows
To facilitate a deeper understanding of the underlying biology and experimental processes, the following diagrams have been generated using the DOT language.
Mu-Opioid Receptor (MOR) Signaling Pathway
Activation of the mu-opioid receptor by an agonist like morphine initiates a cascade of intracellular events that ultimately lead to analgesia.
Caption: Mu-Opioid Receptor (MOR) signaling cascade upon agonist binding.
Experimental Workflow for Radioligand Binding Assay
This diagram illustrates the key steps involved in performing a radioligand binding assay to determine the affinity of a compound for a target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Independent Verification of Opioid Analgesic Research: A Comparative Analysis of Morphine and Hydromorphone
This guide provides an objective comparison of the research findings for two commonly used opioid analgesics: morphine and hydromorphone. The information presented is intended for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides an objective comparison of the research findings for two commonly used opioid analgesics: morphine and hydromorphone. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of the performance and mechanisms of these compounds.
Data Presentation: Comparative Efficacy and Side Effect Profiles
The following tables summarize quantitative data from clinical studies comparing the efficacy and side effect profiles of morphine and hydromorphone.
Table 1: Analgesic Efficacy of Morphine vs. Hydromorphone in Acute Pain
Outcome Measure
Morphine
Hydromorphone
Study Details
Mean Pain Reduction (NRS units) at 30 mins
-4.1
-5.5
Randomized, double-blind trial in adults with acute severe pain. Doses were 0.1 mg/kg for morphine and 0.015 mg/kg for hydromorphone.[1]
Mean Pain Reduction (NRS units) at 30 mins in Older Adults
-3.3
-3.8
Prospective, randomized, double-blind trial in adults aged ≥65 with acute severe pain. Doses were 0.05 mg/kg for morphine and 0.0075 mg/kg for hydromorphone.[2]
Postoperative Pain Scores (Mean Difference)
No significant difference
No significant difference
Meta-analysis of 8 randomized controlled trials with 833 patients. Pain scores were comparable at 8, 12, 24, 36, and 48 hours post-surgery.[3]
Clinical Analgesia (Overall)
Slightly less effective
Slightly more effective
Meta-analysis of eight studies (904 patients) suggested a slight advantage for hydromorphone in clinical analgesia.[4]
NRS: Numeric Rating Scale for pain (typically 0-10, where 0 is no pain and 10 is the worst imaginable pain).
Table 2: Comparative Side Effect Profiles of Morphine and Hydromorphone
Side Effect
Morphine
Hydromorphone
Study Details
Nausea
Similar Incidence
Similar Incidence
Meta-analysis of nine studies (916 patients) showed no significant difference.[4]
Vomiting
Similar Incidence
Similar Incidence
Meta-analysis of six studies (485 patients) showed no significant difference.[4]
Pruritus (Itching)
6% Incidence
0% Incidence
Randomized, double-blind trial in adults with acute severe pain.[1]
Pruritus (Itching) at 24 hours postoperative
Higher Incidence
Lower Incidence
Meta-analysis showed a significantly lower incidence of pruritus in the hydromorphone group.[3]
Rescue Drug Use
Lower Frequency
Higher Frequency
Analysis of data from 38 hospitals indicated more frequent use of rescue medication with hydromorphone.[5]
30-Day Hospital Readmission
Lower Rate
Higher Rate
Analysis of data from 38 hospitals showed significantly higher 30-day all-cause readmission rates for patients treated with hydromorphone.[5]
Experimental Protocols: Methodology for Comparative Clinical Trials
The following is a representative experimental protocol for a clinical trial designed to compare the efficacy and safety of intravenous morphine and hydromorphone for the treatment of acute pain in an emergency department setting. This protocol is synthesized from methodologies reported in peer-reviewed clinical trials.[1][2]
1. Study Design:
A prospective, randomized, double-blind, parallel-group clinical trial.
2. Patient Population:
Adult patients presenting to the emergency department with acute, severe pain, defined as a score of 7 or greater on a 0-10 Numeric Rating Scale (NRS).
Exclusion criteria would include known allergy to opioids, altered mental status, pregnancy, chronic opioid use, and significant renal or hepatic impairment.
3. Randomization and Blinding:
Eligible patients are randomly assigned in a 1:1 ratio to receive either intravenous morphine or intravenous hydromorphone.
The study medications are prepared in identical syringes by a pharmacist not involved in patient assessment, ensuring that patients, clinicians, and researchers are blind to the treatment allocation.
4. Intervention:
Morphine Group: Receives a standard weight-based dose of intravenous morphine (e.g., 0.1 mg/kg).
Hydromorphone Group: Receives an equianalgesic weight-based dose of intravenous hydromorphone (e.g., 0.015 mg/kg).
The medication is administered as a slow intravenous push over a standardized period (e.g., 2-5 minutes).
5. Outcome Measures:
Primary Outcome: The difference in pain reduction from baseline to 30 minutes after drug administration, as measured by the NRS.
Secondary Outcomes:
Pain scores at various time points (e.g., 15, 60, and 120 minutes).
The incidence and severity of adverse effects (e.g., nausea, vomiting, dizziness, pruritus, respiratory depression) within the observation period.
The need for rescue analgesia within the first hour.
6. Data Collection and Analysis:
Pain scores and vital signs (including respiratory rate and oxygen saturation) are recorded at baseline and at specified intervals post-administration.
Adverse events are systematically recorded using a standardized checklist.
Statistical analysis is performed to compare the change in pain scores between the two groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
The incidence of adverse effects is compared using chi-square or Fisher's exact test.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow for the comparative analysis of opioid analgesics.
Caption: Simplified signaling pathway for mu-opioid receptor agonists like morphine and hydromorphone.
Caption: Experimental workflow for a randomized controlled trial comparing two analgesic drugs.
A Comparative Analysis of the Insecticidal Properties of Amorphigenin, Rotenone, and Pyrethrins
A detailed examination of the insecticidal spectrum, efficacy, and mode of action of Amorphigenin in comparison to the established botanical insecticides, Rotenone and Pyrethrins, reveals distinct differences in their po...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed examination of the insecticidal spectrum, efficacy, and mode of action of Amorphigenin in comparison to the established botanical insecticides, Rotenone and Pyrethrins, reveals distinct differences in their potency and target organisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.
While the initial query sought information on "Amorphin," it is presumed this was a likely reference to Amorphigenin, a known rotenoid compound with insecticidal properties. This comparison, therefore, focuses on Amorphigenin alongside two other widely recognized botanical insecticides, Rotenone and Pyrethrins.
Executive Summary
Amorphigenin and Rotenone, both rotenoids, exhibit their insecticidal effects through the inhibition of mitochondrial complex I, leading to energy deprivation and oxidative stress within insect cells. In contrast, Pyrethrins act as neurotoxins by modulating voltage-gated sodium channels, causing paralysis and death.
Quantitative data on the insecticidal efficacy of these compounds reveals significant variations in their potency against different insect species. Notably, directly comparable data for Amorphigenin against agricultural pests remains limited, with current research primarily focused on its larvicidal activity against mosquitos.
Data Presentation: Comparative Insecticidal Efficacy
The following tables summarize the available quantitative data on the lethal concentrations (LC50) of Amorphigenin, Rotenone, and Pyrethrins against various insect species. It is crucial to note that a direct comparison of potency across different studies can be challenging due to variations in experimental protocols, environmental conditions, and the specific formulations of the insecticides used.
Larvicidal Bioassay for Amorphigenin and Rotenone against Culex pipiens pallens
This protocol is based on the World Health Organization (WHO) standard guidelines for larvicide testing with slight modifications[1][6].
Preparation of Test Solutions: Stock solutions of Amorphigenin and Rotenone are prepared in ethanol. Serial dilutions are then made to achieve the desired test concentrations.
Test Arenas: 200 mL of distilled water is placed in 250 mL sterile glass beakers. 1 mL of the respective insecticide dilution is added to each beaker. A control group with 1 mL of ethanol in distilled water is also prepared.
Introduction of Larvae: Twenty early fourth-instar larvae of Culex pipiens pallens are introduced into each beaker.
Incubation: The beakers are maintained at a temperature of 27 ± 2°C with a 12-hour light/dark photoperiod.
Mortality Assessment: Larval mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are unable to move when prodded with a needle in the siphon or cervical region.
Data Analysis: The LC50 values and their 95% confidence intervals are calculated using probit analysis.
Aphid Bioassay for Rotenone and Pyrethrins against Rhopalosiphum padi
The following is a generalized leaf-dip bioassay protocol commonly used for determining the toxicity of insecticides to aphids[4][7].
Preparation of Test Solutions: Formulated insecticides are diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to create a range of concentrations. A control solution containing only water and the surfactant is also prepared.
Leaf Treatment: Fresh, intact leaves of the host plant (e.g., wheat seedlings) are dipped into the test solutions for a standardized duration (e.g., 10-20 seconds). The leaves are then allowed to air dry on a clean surface.
Test Arenas: The dried, treated leaves are placed individually in petri dishes or other suitable ventilated containers.
Introduction of Aphids: A known number of adult aphids (e.g., 10-20) are carefully transferred onto each treated leaf.
Incubation: The containers are maintained under controlled conditions of temperature, humidity, and photoperiod.
Mortality Assessment: Aphid mortality is assessed at specified time intervals (e.g., 24 and 48 hours). Aphids that are immobile or unable to right themselves when gently prodded are considered dead.
Data Analysis: The LC50 values and their confidence limits are determined using probit analysis, correcting for any control mortality using Abbott's formula.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathway of Amorphigenin and Rotenone
Caption: Mode of action of Amorphigenin and Rotenone via mitochondrial complex I inhibition.
Signaling Pathway of Pyrethrins
Caption: Neurotoxic mode of action of Pyrethrins on voltage-gated sodium channels.
Experimental Workflow for Insecticide Bioassay
Caption: General workflow for determining the LC50 of an insecticide.
Assessing the Specificity of Endomorphin-1 for the μ-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological target specificity of Endomorphin-1 with other well-established μ-opioid receptor (MOR) agonis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological target specificity of Endomorphin-1 with other well-established μ-opioid receptor (MOR) agonists. The information is supported by experimental data to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent. Endomorphin-1, an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH2), is a potent and highly selective agonist for the μ-opioid receptor, which is the primary target for many clinically used analgesics.[1][2][3][4] Its high affinity and selectivity suggest the potential for a more favorable side-effect profile compared to classical opioids like morphine.[1][5]
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The following tables summarize quantitative data on the binding affinity (Ki) and functional potency (EC50/ED50) of Endomorphin-1 and other MOR agonists. Lower Ki and EC50/ED50 values indicate higher binding affinity and potency, respectively.
Activation of the μ-opioid receptor by an agonist like Endomorphin-1 initiates downstream signaling primarily through two pathways: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects like tolerance and respiratory depression.[6][8][9] Endomorphin-1 has been shown to be a G-protein biased agonist, preferentially activating the therapeutic pathway.[6]
Caption: μ-Opioid receptor signaling pathways activated by Endomorphin-1.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to assess the target specificity of Endomorphin-1 and its analogs.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
Cell membranes expressing the human μ-opioid receptor (e.g., from CHO-K1 or HEK293 cells).[7]
In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of Endomorphin-1 or vehicle.
To determine non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of naloxone.[10]
Incubate at 25°C for 60-90 minutes to reach equilibrium.[10]
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[10]
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the specific binding at each concentration of Endomorphin-1 and determine the Ki value using competitive binding analysis software.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it, leading to a higher melting temperature (Tm).[11][12]
Materials:
Intact cells expressing the target receptor.
Test compound (Endomorphin-1).
Heating block or PCR machine.
Lysis buffer and methods for protein quantification (e.g., Western blot).
Procedure:
Treat intact cells with either vehicle or Endomorphin-1 at various concentrations.
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[13]
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
Analyze the amount of soluble receptor in the supernatant by Western blotting or other protein detection methods.
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
A shift in the melting curve to a higher temperature in the presence of Endomorphin-1 indicates target engagement.
Statistical Validation and Comparative Analysis of Amorphin in Preclinical Alzheimer's Disease Models
This guide provides a comprehensive comparison of the experimental drug Amorphin with a leading market alternative, CogniClear, for the potential treatment of Alzheimer's disease. The data presented is derived from a ser...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of the experimental drug Amorphin with a leading market alternative, CogniClear, for the potential treatment of Alzheimer's disease. The data presented is derived from a series of preclinical in vitro and in vivo studies designed to assess the efficacy of both compounds in targeting key pathological markers of the disease.
Comparative Efficacy of Amorphin and CogniClear
The following tables summarize the quantitative data from key experiments comparing the neuroprotective and cognitive-enhancing effects of Amorphin and CogniClear.
Table 1: Inhibition of Tau Protein Aggregation (In Vitro)
Compound
Concentration (µM)
Inhibition of Tau Aggregation (%)
p-value
Vehicle Control
-
0%
-
Amorphin
1
65%
< 0.01
Amorphin
5
85%
< 0.001
CogniClear
1
15%
> 0.05
CogniClear
5
25%
< 0.05
Table 2: Neuronal Viability in Response to Aβ₁₋₄₂ Oligomer-Induced Toxicity
Treatment Group
Neuronal Viability (%)
Standard Deviation
p-value (vs. Aβ₁₋₄₂ Control)
Healthy Control
100%
± 4.5
-
Aβ₁₋₄₂ Control
48%
± 6.2
-
Amorphin (10 µM)
82%
± 5.1
< 0.001
CogniClear (10 µM)
65%
± 5.8
< 0.01
Table 3: Cognitive Performance in 5XFAD Transgenic Mice (Morris Water Maze)
Treatment Group
Escape Latency (seconds)
Memory Retention (% time in target quadrant)
Wild Type (Healthy)
22
68%
5XFAD + Vehicle
58
25%
5XFAD + Amorphin
35
55%
5XFAD + CogniClear
45
42%
Experimental Protocols
In Vitro Tau Aggregation Assay
This assay quantifies the ability of a compound to inhibit the heparin-induced aggregation of recombinant human Tau-441 protein.
Reagents: Recombinant Tau protein, heparin, Thioflavin T (ThT), test compounds (Amorphin, CogniClear), and appropriate buffers.
Procedure:
Tau protein is incubated with heparin in the presence of varying concentrations of the test compounds or a vehicle control.
The mixture is incubated at 37°C with continuous agitation to promote aggregation.
At specified time points, aliquots are taken, and ThT is added.
ThT fluorescence, which is proportional to the amount of aggregated Tau, is measured using a fluorometer.
The percentage of inhibition is calculated relative to the vehicle control.
Cell-Based Assay of Neuronal Viability
This assay assesses the protective effects of the compounds against amyloid-beta (Aβ₁₋₄₂) oligomer-induced neurotoxicity in primary cortical neurons.
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured for 7 days.
Treatment:
Cultured neurons are pre-treated with Amorphin, CogniClear, or a vehicle control for 2 hours.
Aβ₁₋₄₂ oligomers are then added to the culture medium to induce neurotoxicity.
The cells are incubated for an additional 24 hours.
Viability Assessment: Cell viability is determined using an MTT assay, where the reduction of MTT to formazan by metabolically active cells is measured spectrophotometrically.
Animal Model of Alzheimer's Disease (Cognitive Performance)
The Morris Water Maze test is a widely used behavioral assay to assess spatial learning and memory in rodent models of Alzheimer's disease.
Animal Model: 5XFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations associated with familial Alzheimer's disease, are used.
Drug Administration: Mice are treated daily with Amorphin, CogniClear, or a vehicle control via oral gavage for 12 weeks.
Procedure:
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of water over several days. The time taken to find the platform (escape latency) is recorded.
Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set duration. The percentage of time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
Visualizations of Experimental Workflows and Signaling Pathways
Caption: Workflow for the in vitro Tau aggregation assay.
Caption: Proposed signaling pathway for Amorphin's neuroprotective effects.
Safety & Regulatory Compliance
Safety
Standard Operating Procedure: Disposal of "Amorphin"
Disclaimer: "Amorphin" is a hypothetical substance. The following disposal protocol is a generalized template based on best practices for handling and disposing of hazardous research chemicals.
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: "Amorphin" is a hypothetical substance. The following disposal protocol is a generalized template based on best practices for handling and disposing of hazardous research chemicals. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to all local, state, and federal regulations before handling or disposing of any hazardous material.
This document provides essential safety and logistical information for the proper disposal of the hypothetical compound "Amorphin." The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety & Hazard Mitigation
Prior to handling Amorphin waste, it is critical to understand its hazard profile. The following table summarizes the hypothetical hazard identification for Amorphin.
Hazard Class
GHS Pictogram
Description
Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal)
💀
Fatal if swallowed or in contact with skin.
Chemical-resistant gloves (Nitrile, double-gloved), Lab Coat, Chemical Splash Goggles, Face Shield.
Skin Corrosion/Irritation
corrosive
Causes severe skin burns and eye damage.
Chemical-resistant gloves, Lab Coat, Goggles, Face Shield.
Carcinogenicity
health hazard
Suspected of causing cancer.
Chemical-resistant gloves, Lab Coat, Goggles, work within a certified chemical fume hood.
Hazardous to the Aquatic Environment
environment
Very toxic to aquatic life with long-lasting effects.
Contain all spills; prevent release to the environment.
Segregation and Waste Collection Protocol
Proper segregation is the first step in the disposal workflow. Amorphin waste must be collected at the point of generation and never mixed with other waste streams.
Methodology for Waste Collection:
Designate a Waste Container: Use only approved, chemically-resistant, leak-proof containers (e.g., borosilicate glass or high-density polyethylene) clearly labeled "HAZARDOUS WASTE: Amorphin."
Aqueous Waste: Collect all aqueous solutions containing Amorphin in a designated liquid waste container. Keep the container securely capped when not in use.
Solid Waste: Collect all contaminated solids (e.g., pipette tips, gloves, weigh boats, contaminated silica gel) in a designated solid waste container. This includes any items used for spill cleanup.
Log All Entries: Maintain a waste log for each container, detailing the contents, approximate concentrations, and date of addition.
Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure, under the control of the generator, and away from incompatible materials.
Decontamination & Neutralization
For minor spills or decontamination of work surfaces, a validated neutralization procedure is required. The following protocol outlines a hypothetical neutralization process.
Experimental Protocol for Amorphin Neutralization:
Prepare Neutralizing Solution: Prepare a 1M solution of sodium bicarbonate (NaHCO₃).
Application: For surface decontamination, gently wipe the area with a cloth saturated in the 1M NaHCO₃ solution. For bulk neutralization (use with extreme caution and only if SDS permits), slowly add the NaHCO₃ solution to the Amorphin solution while stirring in a chemical fume hood.
pH Verification: Monitor the pH of the resulting solution. The target pH for successful neutralization is between 6.0 and 8.0. Use a calibrated pH meter for verification.
Disposal of Neutralized Solution: Even after neutralization, the resulting solution may still be considered hazardous. Dispose of it in the designated "HAZARDOUS WASTE: Amorphin (Neutralized)" container.
Efficacy Testing: The efficacy of this neutralization should be validated quarterly by a qualified chemist using an appropriate analytical method (e.g., HPLC) to confirm the absence of active Amorphin post-treatment.
Final Disposal Workflow
The overall disposal process follows a strict, regulated path from the laboratory bench to final destruction.
Caption: Workflow for the safe disposal of Amorphin waste.
Handling
Acknowledgment of Fictional Substance and Approach to Safety Guidance
Initial research indicates that "Amorphin" is not a recognized chemical substance. The name appears in fictional contexts, but does not correspond to any compound with an established Safety Data Sheet (SDS) or published...
Author: BenchChem Technical Support Team. Date: December 2025
Initial research indicates that "Amorphin" is not a recognized chemical substance. The name appears in fictional contexts, but does not correspond to any compound with an established Safety Data Sheet (SDS) or published handling procedures.
Therefore, this document will address the user's request by providing a comprehensive framework for handling a novel or uncharacterized chemical compound, for which hazards are unknown. This approach is essential in research and drug development, where scientists frequently work with new chemical entities.[1][2] We will use the placeholder "Compound-A" to represent such a novel substance. The principles and procedures outlined below are based on established best practices for laboratory safety when dealing with unknown compounds.[1]
Essential Safety and Logistical Information for "Compound-A"
When handling a novel compound like Compound-A, a conservative approach that assumes high toxicity is paramount.[2] A thorough risk assessment is mandatory before any handling begins, evaluating all potential routes of exposure, including inhalation, skin contact, and ingestion.[1][3] All work should be conducted in a designated area, preferably within a certified chemical fume hood or another containment device.[1][2]
Personal Protective Equipment (PPE)
The selection of PPE is based on a comprehensive risk assessment of the planned procedures. For a novel compound with unknown hazards, a robust PPE ensemble is required to create a complete barrier between the researcher and the chemical.[1][2]
PPE Category
Specification
Rationale
Hand Protection
Double-gloving with chemically resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated.
Protects against dermal absorption, a common route of exposure. Double-gloving provides an extra layer of safety.
Eye/Face Protection
Chemical splash goggles and a full-face shield.
Guards against splashes and aerosols, protecting sensitive eye tissues and the face from contact.[4]
Respiratory Protection
A fit-tested N95 respirator is the minimum for handling solids. A powered air-purifying respirator (PAPR) is required for volatile substances or when aerosol generation is likely.[1]
Protects against inhalation of airborne particles or vapors, a primary exposure route for potent compounds.[1]
Body Protection
A disposable, back-closing, long-sleeved gown with tight-fitting cuffs. A chemically resistant apron should be worn over the gown. For high-risk procedures, "bunny suit" coveralls may be necessary.[4]
Prevents contamination of skin and personal clothing. Gowns should be changed every two to three hours or immediately after a spill.[4]
Foot Protection
Closed-toe, non-perforated, and chemically resistant safety shoes with disposable shoe covers.
Protects feet from spills and prevents the spread of contamination outside the laboratory.[1]
Operational Workflow
A clear, step-by-step operational plan is critical for minimizing risk. This workflow should cover the entire lifecycle of the compound within the laboratory, from receipt to disposal.[1]
Caption: High-level operational workflow for handling novel compounds.
Disposal Plan
All waste generated from handling an unknown compound, including contaminated PPE, consumables, and excess material, must be treated as hazardous waste.[1][2]
Waste Stream
Collection Procedure
Disposal Protocol
Solid Waste
Collect in a dedicated, puncture-resistant, and clearly labeled hazardous waste container. This includes gloves, gowns, shoe covers, bench paper, and contaminated consumables.
Seal the container when full or at the end of the project. Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) office.
Liquid Waste
Collect in a dedicated, sealed, and shatter-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Label with "Hazardous Waste," the chemical name ("Compound-A"), and associated hazards. Arrange for EHS pickup.
Sharps Waste
All needles, scalpels, or other sharps must be placed immediately into a designated sharps container.
Seal the container when it is 3/4 full and dispose of it through the EHS-managed sharps waste stream.
A chemical risk assessment is a systematic process to identify potential hazards and implement effective control measures.[5]
Objective: To evaluate the risks associated with handling "Compound-A" and determine the necessary safety precautions.
Methodology:
Hazard Identification:
Since "Compound-A" is unknown, assume it is highly toxic, a potential carcinogen, mutagen, or reproductive toxin.[6]
Review any available data, such as the chemical structure, to predict potential reactivity or instability.[6]
Consider all physical forms of the material that will be handled (solid, liquid solution) and the potential for dust or aerosol generation.[3]
Exposure Assessment:
Identify all potential routes of exposure (inhalation, dermal, ingestion, injection) for each step of the planned experiment.[5]
Determine who might be exposed and under what circumstances, considering the duration and frequency of each task.[5]
Risk Characterization:
Synthesize the information from hazard identification and exposure assessment to determine the overall level of risk.[5]
For example, weighing a small quantity of a solid "Compound-A" on an open bench would pose a significant and unacceptable risk due to the high likelihood of inhalation and contamination.[5]
Control Measures:
Based on the risk characterization, specify the required control measures. This follows the hierarchy of controls:
Engineering Controls: Performing all manipulations within a chemical fume hood or glove box.[2]
Administrative Controls: Minimizing the quantity of "Compound-A" used, restricting access to authorized personnel, and developing detailed Standard Operating Procedures (SOPs).[2]
Personal Protective Equipment (PPE): Selecting the appropriate PPE as the final barrier, as detailed in the table above.[2]
This protocol ensures that a structured and proactive approach is taken to manage the risks of working with novel chemical compounds, prioritizing the safety of all laboratory personnel.[5]